2-Hydroxy-5-trifluoromethylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWZZOKMAMVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443975 | |
| Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142167-36-0 | |
| Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS: 142167-36-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-trifluoromethylbenzonitrile, a versatile chemical intermediate with significant applications in pharmaceuticals and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and applications, and explores its potential biological significance. Particular emphasis is placed on its role as a key building block in the synthesis of beta-blockers and fluorescent probes, as well as its contribution to the thermal stability of polymers.
Introduction
This compound, also known as 2-cyano-4-trifluoromethylphenol, is an aromatic nitrile featuring both a hydroxyl and a trifluoromethyl functional group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's chemical reactivity and physical properties, making it a valuable synthon in organic chemistry. Its structural motifs are of particular interest in the development of bioactive molecules and advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 142167-36-0 |
| Molecular Formula | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 100-105 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Purity | Typically ≥ 95% |
| Storage | 2-8 °C in a sealed container |
| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F |
Synthesis
Proposed Synthetic Pathway
A potential synthesis route starts from the commercially available 4-(trifluoromethyl)phenol. The key steps would involve formylation of the phenol to introduce an aldehyde group, followed by conversion to an oxime, and subsequent dehydration to the nitrile.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Formylation of 4-(Trifluoromethyl)phenol
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a suitable solvent (e.g., chloroform).
-
Add a base, such as sodium hydroxide, to form the phenoxide.
-
Slowly add the formylating agent (e.g., chloroform in the Reimer-Tiemann reaction, or hexamethylenetetramine in the Duff reaction) while maintaining the reaction temperature.
-
After the reaction is complete, neutralize the mixture and extract the product, 2-hydroxy-5-(trifluoromethyl)benzaldehyde.
-
Purify the product by column chromatography or recrystallization.
Step 2: Oximation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
-
Dissolve the synthesized 2-hydroxy-5-(trifluoromethyl)benzaldehyde in a suitable solvent like ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).
-
Isolate the crude 2-hydroxy-5-(trifluoromethyl)benzaldehyde oxime by precipitation or extraction.
Step 3: Dehydration of the Oxime to the Nitrile
-
Reflux the crude oxime in a dehydrating agent such as acetic anhydride.
-
Alternatively, other dehydrating agents like thionyl chloride or phosphorus pentoxide can be used under appropriate conditions.
-
After the reaction is complete, quench the reaction mixture carefully with water or ice.
-
Extract the desired product, this compound, with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain a crystalline solid.
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and materials science sectors.
Synthesis of Beta-Blockers
Beta-blockers are a class of drugs used to manage cardiovascular diseases. The synthesis of certain beta-blockers can utilize this compound as a starting material. The general synthetic strategy involves the reaction of the phenolic hydroxyl group with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.
Caption: General workflow for the synthesis of beta-blocker analogs.
Experimental Protocol: General Procedure for Beta-Blocker Synthesis
-
Epoxidation: Dissolve this compound in a suitable solvent and add a base (e.g., sodium hydride) to deprotonate the phenol. Add epichlorohydrin and stir the reaction at an appropriate temperature until the starting material is consumed.
-
Ring-Opening: To the resulting glycidyl ether intermediate, add the desired amine (e.g., isopropylamine for a propranolol-like structure). The reaction is typically carried out in a protic solvent like ethanol or isopropanol and may require heating.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and washing. The final beta-blocker analog is then purified by chromatography or recrystallization.
Synthesis of Fluorescent Probes
The unique electronic properties imparted by the trifluoromethyl and nitrile groups make this compound a candidate for the synthesis of fluorescent probes. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of a fluorophore or a recognition moiety.
Experimental Protocol: General Procedure for Fluorescent Probe Synthesis
-
Functionalization of the Phenol: The hydroxyl group can be derivatized through various reactions, such as etherification or esterification, to introduce a linker or a reactive group.
-
Coupling with a Fluorophore: The functionalized intermediate is then coupled with a suitable fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative) that has a complementary reactive group. This is often achieved through click chemistry, amide bond formation, or nucleophilic substitution reactions.
-
Purification: The final fluorescent probe is purified using techniques such as HPLC to ensure high purity, which is critical for fluorescence-based assays.
Enhancement of Thermal Stability in Polyacrylonitrile (PAN) Fibers
The incorporation of trifluoromethyl groups into polymer backbones is known to enhance their thermal stability. This compound can be used as a comonomer or an additive in the production of polyacrylonitrile (PAN) fibers, which are precursors for carbon fibers. The trifluoromethyl groups can increase the glass transition temperature and the degradation temperature of the polymer.
Biological Activity and Signaling Pathways (Inferred)
Direct experimental data on the biological activity and the specific signaling pathways modulated by this compound are limited in publicly available literature. However, based on the activities of structurally related compounds, some potential biological effects can be inferred.
Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its bioavailability and potency.
It is plausible that this compound or its derivatives could interact with various cellular targets. For instance, many phenolic compounds are known to modulate signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, without specific experimental data, any discussion of signaling pathway involvement remains speculative. Further in vitro and in vivo studies are required to elucidate the specific biological effects of this compound.
Caption: Inferred potential signaling pathway interactions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while not extensively documented in peer-reviewed literature, can be achieved through established synthetic routes. Its utility as a precursor for beta-blockers and fluorescent probes, as well as its role in enhancing polymer stability, highlights its importance. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and developers working with this promising compound.
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-4-trifluoromethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-cyano-4-trifluoromethylphenol, a key intermediate in various chemical syntheses. This document outlines its fundamental characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Properties
2-Cyano-4-trifluoromethylphenol, also known by its IUPAC name 4-hydroxy-3-(trifluoromethyl)benzonitrile[][2], is a substituted aromatic compound with the molecular formula C₈H₄F₃NO. Its structure incorporates a phenol, a nitrile, and a trifluoromethyl group, which collectively influence its chemical behavior and physical properties.
Quantitative Data Summary
The key physicochemical data for 2-cyano-4-trifluoromethylphenol are summarized in the tables below. It is important to note that while some experimental data is available, other values are based on computational predictions.
Table 1: Chemical Identifiers and General Properties
| Property | Value |
| IUPAC Name | 4-hydroxy-3-(trifluoromethyl)benzonitrile[][2] |
| CAS Number | 124811-71-8[3][4] |
| Molecular Formula | C₈H₄F₃NO[3][4] |
| Molecular Weight | 187.12 g/mol [4] |
| Appearance | White to brown or cream to yellow powder/solid[3][5] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Notes |
| Melting Point | 107-109 °C or 171-175 °C[3][5] | Multiple sources report conflicting ranges, which may depend on the crystalline form or purity. |
| Boiling Point | 256.0 ± 40.0 °C[3][5] | Predicted value. |
| pKa | 5.85 ± 0.43[3][5] | Predicted value. The phenolic proton is acidic. |
| LogP (Octanol-Water) | 2.2 | Predicted XlogP value.[6] |
| Solubility | Water: Insoluble.[3][5]Organic Solvents: Slightly soluble in Chloroform, DMSO, Methanol.[3][5] | Qualitative data. |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are representative and may require optimization for specific laboratory conditions and equipment.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined experimentally by potentiometric titration.
Principle: A solution of the compound is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 2-cyano-4-trifluoromethylphenol (e.g., 0.01 M) in a suitable co-solvent system if necessary (e.g., water-methanol mixture) due to its low water solubility.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the volume of titrant added after each increment.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (where the slope is steepest).
-
The pKa is the pH value at half the volume of the equivalence point.
-
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of 2-cyano-4-trifluoromethylphenol in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully sample both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is the base-10 logarithm of P (LogP = log₁₀(P)).
-
Determination of Aqueous Solubility
The solubility of a compound in water is a critical parameter, especially in drug development.
Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Equilibration:
-
Add an excess amount of solid 2-cyano-4-trifluoromethylphenol to a vial containing a known volume of purified water.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.
-
-
Reporting:
-
Express the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Mandatory Visualization
Synthetic Workflow via Sandmeyer Reaction
A common and plausible route for the synthesis of 2-cyano-4-trifluoromethylphenol involves the Sandmeyer reaction, starting from an appropriately substituted aniline. The following diagram illustrates the key steps in this synthetic workflow.
Caption: Synthetic workflow for 2-cyano-4-trifluoromethylphenol.
References
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Hydroxy-5-trifluoromethylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the core chemical transformations, offers a representative experimental protocol, and presents the relevant data in a structured format for ease of reference.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of beta-blockers and fluorescent probes.[1] Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and receptor binding affinity to the final drug molecules. This guide focuses on the most established and practical method for its preparation: the Sandmeyer reaction.
Core Synthesis Pathway: The Sandmeyer Reaction
The most logical and widely applicable synthetic route to this compound is the Sandmeyer reaction, a two-step process that converts a primary aromatic amine into an aryl nitrile. This pathway commences with the diazotization of 2-amino-4-trifluoromethylphenol, followed by a copper(I) cyanide-mediated cyanation.
The overall transformation is depicted in the following workflow:
Caption: Overall workflow for the synthesis of this compound.
Step 1: Diazotization of 2-Amino-4-trifluoromethylphenol
The initial step involves the conversion of the primary amino group of 2-amino-4-trifluoromethylphenol into a diazonium salt. This is typically achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Caption: Diazotization of 2-amino-4-trifluoromethylphenol.
Step 2: Sandmeyer Cyanation
The resulting diazonium salt is then subjected to a copper(I) cyanide-mediated substitution reaction. In this step, the diazonium group is replaced by a nitrile group to yield the final product, this compound. This reaction is typically heated to facilitate the displacement of the nitrogen gas.
Caption: Copper(I) cyanide-mediated cyanation.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established Sandmeyer reaction procedures.
Materials and Reagents
| Reagent/Material | Purity/Grade |
| 2-Amino-4-trifluoromethylphenol | ≥98% |
| Sodium Nitrite (NaNO₂) | ACS Reagent |
| Hydrochloric Acid (HCl), conc. | ACS Reagent |
| Copper(I) Cyanide (CuCN) | ≥99% |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent |
| Diethyl Ether | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Deionized Water | - |
| Ice | - |
Step-by-Step Procedure
Step 1: Diazotization of 2-Amino-4-trifluoromethylphenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-trifluoromethylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the aminophenol, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium cyanide or potassium cyanide in water.
-
To the freshly prepared, cold diazonium salt solution, slowly add the copper(I) cyanide solution with vigorous stirring.
-
After the initial effervescence subsides, gradually warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sandmeyer reactions of similar substrates.
| Parameter | Value |
| Reactants | |
| 2-Amino-4-trifluoromethylphenol | 1.0 eq |
| Sodium Nitrite | 1.05 eq |
| Copper(I) Cyanide | 1.2 eq |
| Product | |
| Expected Yield | 60-80% |
| Purity (Post-Purification) | >98% (by HPLC) |
| Physical Appearance | Off-white to pale yellow solid |
| Molecular Weight | 187.12 g/mol |
| Melting Point | ~100-105 °C |
Conclusion
The Sandmeyer reaction provides a reliable and scalable method for the synthesis of this compound from readily available starting materials. Careful control of reaction temperature during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt intermediate. The subsequent copper(I) cyanide-mediated cyanation proceeds to furnish the desired product in good yields. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale of the synthesis.
References
An In-depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No: 142167-36-0), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.
Molecular Structure and Properties
This compound is an aromatic compound featuring a hydroxyl (-OH), a nitrile (-CN), and a trifluoromethyl (-CF3) group attached to a benzene ring. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃NO | [1][2] |
| Molecular Weight | 187.12 g/mol | [1][2] |
| CAS Number | 142167-36-0 | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | ~100-105 °C | [1] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | [1] |
| Storage | 2-8 °C, sealed in a dry environment | [1] |
| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F | [1] |
Spectroscopic Data
| Spectroscopy Type | Expected Characteristic Peaks / Signals |
| FTIR (cm⁻¹) | ~3400-3200 cm⁻¹ : O-H stretching (broad, phenolic). ~2230-2220 cm⁻¹ : C≡N stretching (strong, sharp). ~1600-1450 cm⁻¹ : C=C stretching (aromatic ring). ~1350-1150 cm⁻¹ : C-F stretching (strong, characteristic of CF₃). |
| ¹H NMR | ~10-12 ppm : Singlet, 1H (phenolic -OH, broad, D₂O exchangeable). ~7.0-8.0 ppm : Three distinct signals (doublets or doublet of doublets) for the 3 aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | ~150-160 ppm : Carbon attached to -OH. ~120-140 ppm : Aromatic carbons. ~123 ppm (quartet) : Carbon of the CF₃ group (split by fluorine, J ≈ 270 Hz). ~115-120 ppm : Carbon of the C≡N group. ~100-110 ppm : Carbon ortho to the -OH group. |
| Mass Spec (m/z) | 187 : Molecular ion peak [M]⁺. Fragments : Corresponding to the loss of functional groups such as CN, OH, or CF₃. |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a representative procedure can be devised based on established methodologies for analogous substituted benzonitriles. The following protocol outlines a plausible multi-step synthesis starting from a commercially available precursor.
Objective: To synthesize this compound from 4-bromo-2-cyanophenol.
Methodology: This protocol involves the trifluoromethylation of a brominated phenol, a common strategy in medicinal chemistry.
Materials:
-
4-bromo-2-cyanophenol
-
Methyl chlorodifluoroacetate (or another suitable trifluoromethylating agent)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-bromo-2-cyanophenol (1 equivalent), CuI (1.5 equivalents), and KF (2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the solids.
-
Reagent Addition: Add methyl chlorodifluoroacetate (2 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by slowly pouring it into 1M HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, FTIR, and Mass Spectrometry, comparing the results with the expected data in Table 2.
Applications and Logical Workflows
This compound serves as a critical intermediate in various synthetic applications, particularly in the development of pharmaceuticals like beta-blockers and in the creation of fluorescent probes.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, a fundamental process in drug discovery and materials science research.
Caption: A logical workflow for the synthesis and structural verification of a target compound.
This guide provides a foundational understanding of this compound. Further research into its biological activities and reaction mechanisms will continue to illuminate its potential in various scientific fields.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No. 142167-36-0). Due to the limited availability of specific quantitative data for this compound, this guide supplements reported information with data from structurally similar compounds and outlines standardized experimental protocols for its detailed characterization. This approach offers a robust framework for researchers and drug development professionals working with this molecule.
Physicochemical Properties
This compound is a crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Melting Point | ~100-105 °C | [1] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 142167-36-0 | [1] |
Solubility Profile
Qualitative Solubility
Available data indicates that this compound is soluble in polar aprotic solvents.[1]
| Solvent Class | Specific Solvents | Solubility | Reference |
| Polar Aprotic | DMF, DMSO | Soluble | [1] |
Quantitative Solubility
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method, considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid artificially inflated results.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Stability Profile
A comprehensive stability assessment is crucial for the proper handling, storage, and formulation of this compound.
Thermal Stability
Thermogravimetric analysis (TGA) shows that the compound undergoes decomposition at temperatures above 180°C under a nitrogen atmosphere.[1] For routine storage, it is recommended to keep the compound in sealed containers at 2-8°C.[1]
pH-Dependent Stability (Hydrolysis)
Specific hydrolysis data for this compound is not available. However, based on its structure, two primary degradation pathways can be anticipated: hydrolysis of the nitrile group and defluorination of the trifluoromethyl group.
-
Nitrile Hydrolysis: Benzonitriles can undergo hydrolysis under both acidic and alkaline conditions to first form an amide and subsequently a carboxylic acid.[2][3][4]
-
Trifluoromethyl Group Hydrolysis: Studies on the analogous compound, 2-trifluoromethylphenol, demonstrate that it undergoes hydrolysis in neutral and alkaline solutions, leading to the formation of salicylic acid through the liberation of fluoride ions. The rate of this hydrolysis is favored at a higher pH.[5]
Based on these findings, it is probable that this compound will exhibit instability in aqueous solutions, particularly at neutral to alkaline pH, leading to the formation of 2-hydroxy-5-carboxybenzonitrile and/or 2-hydroxy-5-trifluoromethylbenzoic acid.
Photostability
Photostability data for this compound is not specifically reported. However, trifluoromethylated phenols have been shown to undergo photohydrolytic degradation.[6] Therefore, it is crucial to evaluate the photostability of the compound according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: Forced Degradation and Photostability Studies
This protocol outlines a systematic approach to assess the intrinsic stability of this compound, in line with ICH guideline Q1B for photostability testing.[7][8]
Objective: To identify potential degradation products and pathways and to determine the photostability of the compound.
Materials:
-
This compound
-
Solvents for creating solutions/suspensions
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Photostability chamber with controlled light and UV exposure
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Expose a solution of the compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Expose a solution of the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point.
-
Samples should be taken at various time points and analyzed to determine the extent of degradation and to identify any degradation products.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples to quantify any degradation.
-
Summary and Recommendations
While specific quantitative data for the solubility and stability of this compound is limited, the available information and data from analogous compounds provide a strong foundation for its handling and characterization.
Key Findings:
-
Solubility: The compound is soluble in polar aprotic solvents like DMSO and DMF. Quantitative solubility in aqueous and other organic solvents should be determined experimentally.
-
Stability: The compound is thermally stable up to 180°C but should be stored at 2-8°C. It is likely susceptible to hydrolysis, particularly under neutral to alkaline conditions, and may be sensitive to light.
Recommendations for Researchers:
-
Conduct formal solubility studies using the shake-flask method to establish a quantitative solubility profile in relevant solvents.
-
Perform comprehensive forced degradation studies (hydrolysis, oxidation, photolysis) to understand the degradation pathways and to develop a validated stability-indicating analytical method.
-
Store the compound protected from light and moisture, at refrigerated temperatures, and in well-sealed containers to ensure its long-term integrity.
This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the design of experiments, formulation development, and analytical method development involving this compound.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-5-trifluoromethylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide.
This guide provides a detailed overview of the expected spectroscopic data for 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No. 142167-36-0), a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The experimental protocols provided are generalized best practices for the spectroscopic analysis of aromatic compounds of this nature.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | H-6 |
| ~7.6 - 7.8 | dd | 1H | H-4 |
| ~7.0 - 7.2 | d | 1H | H-3 |
| ~5.0 - 6.0 | br s | 1H | OH |
Note: Predicted values are based on the analysis of similar substituted benzonitrile and phenol derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (C-OH) |
| ~135 | C-4 |
| ~132 | C-6 |
| ~125 (q) | C-5 (C-CF₃) |
| ~123 (q) | CF₃ |
| ~118 | C-3 |
| ~116 | CN |
| ~105 | C-1 (C-CN) |
Note: The chemical shifts for carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to C-F coupling. The assignments are predicted based on analogous compounds.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2230 | Medium | C≡N stretch |
| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |
| 1350 - 1100 | Strong | C-F stretch |
| ~1250 | Strong | C-O stretch |
Note: The presence of a broad O-H stretch and a characteristic C≡N stretch are key features in the IR spectrum of this molecule. The strong C-F stretching bands are also a significant indicator of the trifluoromethyl group.
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 187 | [M]⁺ |
| 168 | [M - F]⁺ or [M - H - O]⁺ |
| 158 | [M - CHO]⁺ |
| 139 | [M - H₂O - CO]⁺ or [M - CF₂]⁺ |
| 118 | [M - CF₃]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for phenols and trifluoromethylated aromatic compounds. The molecular ion peak is expected at m/z 187.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
-
The experiment is run at room temperature.
-
A standard pulse program for a one-dimensional proton spectrum is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The data is processed with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is used to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
The solution is then further diluted to the ng/mL or pg/mL range depending on the sensitivity of the instrument.
-
-
Data Acquisition:
-
For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components then enter the mass spectrometer.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
-
Mandatory Visualization
Below are diagrams illustrating the logical workflow for the spectroscopic analysis of this compound.
The Trifluoromethylated Benzonitrile Scaffold: A Technical Deep-Dive into Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties and steric profile. When appended to a benzonitrile framework, the resulting trifluoromethylated benzonitriles emerge as versatile intermediates and pharmacophores with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Physicochemical Properties and Their Influence on Bioactivity
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution of the benzonitrile ring. This electronic perturbation can modulate the pKa of nearby functional groups and alter the molecule's interaction with biological targets. Furthermore, the lipophilicity of a molecule is often enhanced by the presence of a CF₃ group, which can improve its membrane permeability and oral bioavailability. The nitrile group, also electron-withdrawing, can participate in hydrogen bonding and dipole-dipole interactions, further contributing to the binding affinity of the molecule to its target.
Anticancer Activity
Trifluoromethylated benzonitriles have been investigated as precursors and active compounds in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain trifluoromethyl-substituted pyrimidine derivatives, which share structural similarities with trifluoromethylated benzonitriles, have shown potent inhibitory activity against EGFR kinase.
Quantitative Data for Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives [1]
| Compound | Target Cell Line | IC₅₀ (µM)[1] |
| 17v | H1975 (Non-small cell lung cancer) | 2.27[1] |
| PC-3 (Prostate cancer) | >40[1] | |
| MGC-803 (Gastric cancer) | 10.13[1] | |
| MCF-7 (Breast cancer) | 12.51[1] | |
| 5-FU (Control) | H1975 | 9.37[1] |
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylated benzonitrile derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]
-
Cell Seeding: Plate human tumor cells (e.g., PC-3, MGC-803, MCF-7, and H1975) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzonitrile derivatives and a positive control (e.g., 5-FU) for 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[1]
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Trifluoromethylated benzonitriles have emerged as a promising class of compounds with potential antibacterial and antifungal activities.
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL)[4] |
| 13 | MRSA (Methicillin-resistant Staphylococcus aureus) | 3.12[4] |
| 25 | S. aureus | 0.78[4] |
| S. epidermidis | 1.56[4] | |
| E. faecium | 0.78[4] | |
| 6 | E. faecalis | 3.12[4] |
| E. faecium | 1.56[4] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[7]
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Enzyme Inhibition
Trifluoromethylated benzonitriles can act as inhibitors of various enzymes by interacting with their active sites. The nitrile group can act as a bioisostere for a carbonyl group and participate in key interactions within the enzyme's binding pocket.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Small molecule inhibitors targeting components of this pathway, such as the Smoothened (Smo) receptor, have been developed. While direct data on trifluoromethylated benzonitriles is limited, the FDA-approved Smo inhibitor glasdegib contains a cyanophenyl group, highlighting the importance of this moiety for activity. SAR studies have indicated that the cyano group enhances hydrophilicity and metabolic stability.[8]
Signaling Pathway: Hedgehog Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway at the level of the SMO receptor.
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is a primary route for a wide array of cytokine and growth factor signaling, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Several approved JAK inhibitors incorporate a nitrile group, which is crucial for their binding and activity.
Signaling Pathway: JAK/STAT Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway by a trifluoromethylated benzonitrile derivative.
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[9][10]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from cell lines or tissue homogenates).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (trifluoromethylated benzonitrile).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Conclusion
Trifluoromethylated benzonitriles represent a privileged scaffold in medicinal chemistry with demonstrated potential across various therapeutic areas, including oncology and infectious diseases. The unique combination of the trifluoromethyl and nitrile groups imparts favorable physicochemical properties that can lead to enhanced biological activity, metabolic stability, and bioavailability. While a comprehensive quantitative dataset for a wide range of these compounds is still emerging, the available data on structurally related molecules, coupled with our understanding of their likely mechanisms of action, strongly supports their continued exploration in drug discovery programs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies aimed at unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Hydroxy-5-trifluoromethylbenzonitrile: A Technical Overview of a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-trifluoromethylbenzonitrile is a fluorinated aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a hydroxyl, a cyano, and a trifluoromethyl group, imparts valuable physicochemical properties that are advantageous in drug design and materials science. This technical guide provides a comprehensive overview of the available information on this compound, covering its properties, a plausible synthetic route, and its known applications. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, this document consolidates the current scientific and technical knowledge surrounding this compound.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (also known as 2-cyano-4-trifluoromethylphenol) emerges as a valuable building block, combining the reactivity of a phenol and a nitrile with the advantageous properties of a trifluoromethyl group. This guide aims to provide a detailed technical summary of this compound for researchers and professionals in the field.
Physicochemical Properties
This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 142167-36-0 | |
| Molecular Formula | C₈H₄F₃NO | |
| Molecular Weight | 187.12 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 100-105 °C | |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO | |
| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F |
Synthesis
While the initial discovery and first synthesis of this compound are not well-documented in readily available scientific literature, a plausible and widely utilized synthetic route for analogous compounds is the Sandmeyer reaction . This reaction provides a robust method for the conversion of an aryl amine to an aryl nitrile.
The logical starting material for the synthesis of this compound is 2-amino-4-trifluoromethylphenol . The synthesis would proceed via a two-step sequence involving diazotization of the amino group followed by cyanation.
Plausible Synthetic Pathway
The proposed synthetic workflow is depicted in the following diagram:
Caption: Plausible synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the principles of the Sandmeyer reaction. Note: This protocol has not been experimentally validated from a specific literature source for this exact compound and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Diazotization of 2-amino-4-trifluoromethylphenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-trifluoromethylphenol in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous sodium or potassium cyanide solution).
-
Heat the copper(I) cyanide solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected. The rate of addition should be controlled to maintain the reaction temperature and control the effervescence.
-
After the addition is complete, continue to heat and stir the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then neutralize it with a suitable base.
-
The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
-
The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.
Applications
This compound serves as a versatile intermediate in several areas:
-
Pharmaceutical Synthesis: It is cited as a building block in the synthesis of beta-blockers . The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group offers a site for etherification, allowing for the construction of more complex pharmacologically active molecules.
-
Fluorescent Probes: The compound is used in the synthesis of fluorescent probes. The phenolic hydroxyl group can be functionalized to attach the fluorophore to other molecules of interest.
-
Materials Science: The presence of the trifluoromethyl group can enhance the thermal stability of polymers. It has been noted for its use in improving the properties of polyacrylonitrile fibers.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of this compound. While the trifluoromethylphenyl nitrile moiety is present in various biologically active compounds, including some enzyme inhibitors, no specific studies on the inhibitory activity or the modulation of signaling pathways by this compound itself have been identified.
The general importance of the trifluoromethyl group in drug design suggests that this compound could be a valuable scaffold for library synthesis and screening for various biological targets. The electron-withdrawing nature of both the trifluoromethyl and cyano groups can significantly influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring, potentially impacting its interaction with biological macromolecules.
Due to the absence of specific data, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and performance materials. Its synthesis can be plausibly achieved through a Sandmeyer reaction from 2-amino-4-trifluoromethylphenol. While its physicochemical properties are documented, a significant gap exists in the scientific literature regarding its detailed discovery, historical development, and, most importantly, its biological activities. The lack of biological data precludes an understanding of its potential interactions with cellular signaling pathways. This technical guide provides a summary of the currently available information and highlights the need for further research to fully unlock the potential of this versatile trifluoromethylated building block in drug discovery and development.
References
An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 2-Hydroxy-5-trifluoromethylbenzonitrile and related compounds. A thorough risk assessment should be conducted before handling this chemical.
Introduction
This compound is a substituted aromatic nitrile compound. Its structure, featuring a hydroxyl group, a nitrile group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, such as beta-blockers, and in the development of fluorescent probes. The presence of the trifluoromethyl group can enhance the thermal stability of materials it is incorporated into. However, the chemical functionalities also necessitate careful handling due to potential toxicity and reactivity. This guide provides a comprehensive overview of the safety and handling precautions for this compound to ensure its safe use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 142167-36-0 | |
| Molecular Formula | C₈H₄F₃NO | |
| Molecular Weight | 187.12 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 100-105 °C | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |
| Decomposition | Decomposes above 180 °C under a nitrogen atmosphere. |
Toxicological Data and Hazard Profile
General Hazards of Substituted Benzonitriles:
-
Acute Toxicity: Many benzonitrile derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: They are often cited as causing skin, eye, and respiratory irritation.[3][4]
-
Mechanism of Toxicity: While aromatic nitriles are not believed to liberate cyanide within the body to the same extent as aliphatic nitriles, symptoms of nitrile poisoning can be similar to those of hydrogen cyanide poisoning.[3] These symptoms can include respiratory distress and effects on the central nervous system.
A summary of the GHS hazard classifications for a related compound, 2-Fluoro-5-hydroxybenzonitrile, is provided in Table 2 as a surrogate for assessing the potential hazards of this compound.
Table 2: GHS Hazard Classifications for 2-Fluoro-5-hydroxybenzonitrile
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Toxic if swallowed |
| Acute Toxicity, Dermal | Toxic in contact with skin |
| Acute Toxicity, Inhalation | Toxic if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
Source: PubChem CID 22612410[5]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
Based on the potential hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a certified chemical fume hood is required. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Experimental Protocols: Handling and Disposal
General Handling Protocol
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Prepare a waste container specifically for this chemical.
-
-
Handling:
-
Perform all manipulations of the solid compound and its solutions within the fume hood.
-
When weighing the solid, use a ventilated balance enclosure or perform the weighing within the fume hood.
-
Avoid creating dust. Use a spatula to handle the solid.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Decontaminate all non-disposable equipment.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Spill Response Protocol
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is outside of a fume hood, prevent the spread of dust or vapor.
-
-
Cleanup:
-
For small spills of the solid, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum cleaner. Avoid generating dust.
-
For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Reporting:
-
Report the spill to the institutional Environmental Health and Safety (EHS) department.
-
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed plastic bag or container.
-
Collect all liquid waste in a separate, compatible, and sealed container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through the institutional EHS department.
-
Reactivity and Incompatibility
Nitrile compounds can be reactive under certain conditions. It is crucial to avoid contact with the following:
-
Strong Acids and Bases: Can cause hydrolysis of the nitrile group, which may be exothermic.
-
Strong Oxidizing Agents: May lead to a violent reaction.
-
Metals and Some Metal Compounds: Can potentially cause polymerization of nitriles.[3]
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8 °C. Keep the container tightly sealed.
Emergency Procedures
The following diagram outlines the immediate actions to be taken in case of exposure.
Caption: Emergency response procedures for exposure to this compound.
Conclusion
This compound is a valuable chemical intermediate with potential hazards that necessitate stringent safety protocols. While specific toxicological data for this compound is limited, a conservative approach based on data from related compounds is warranted. Adherence to the handling, storage, and disposal procedures outlined in this guide, in conjunction with a thorough, institution-specific risk assessment, is essential for the safe utilization of this compound in a research environment.
References
- 1. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 142167-36-0 Cas No. | 2-Hydroxy-5-(trifluoromethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile for Researchers and Drug Development Professionals
Introduction
2-Hydroxy-5-trifluoromethylbenzonitrile, a specialized aromatic compound, is a valuable building block in the synthesis of a variety of functional molecules. Its unique structure, featuring hydroxyl, nitrile, and trifluoromethyl groups, imparts specific reactivity and properties that are highly sought after in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and key applications, with a focus on providing practical information for researchers and professionals in drug development.
Commercial Availability and Physicochemical Properties
This compound is available from several commercial chemical suppliers. It is typically sold as a crystalline solid with a purity of 95% or higher. The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142167-36-0 | |
| Molecular Formula | C₈H₄F₃NO | |
| Molecular Weight | 187.12 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | Approx. 100-105 °C | |
| Storage | 2-8 °C | |
| Solubility | Soluble in DMF and DMSO |
Synthesis of this compound
While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, its structure suggests several plausible synthetic strategies based on established organic chemistry reactions. One potential pathway involves the conversion of 2-nitro-4-trifluoromethylbenzaldehyde to the corresponding nitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration.
Experimental Protocol: Synthesis of 2-Nitro-4-trifluoromethylbenzonitrile (A potential precursor)
This protocol describes the synthesis of a structurally related compound, 2-nitro-4-trifluoromethylbenzonitrile, which could potentially be converted to the target molecule through subsequent reduction and diazotization/hydroxylation steps.
Step 1: Oximation of 2-Nitro-4-trifluoromethylbenzaldehyde
-
In a reaction vessel, dissolve 2-nitro-4-trifluoromethylbenzaldehyde in water.
-
Add hydroxylamine hydrochloride to the solution.
-
While stirring, slowly add a 50% solution of sodium hydroxide or potassium hydroxide at a temperature of 10-20 °C.[1]
-
After the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of 7.[1]
-
Extract the product, 2-nitro-4-trifluoromethylbenzaldehyde oxime, with diethyl ether.[1]
-
Concentrate the extract to obtain the solid oxime.[1]
Step 2: Dehydration of 2-Nitro-4-trifluoromethylbenzaldehyde Oxime
-
Dissolve the 2-nitro-4-trifluoromethylbenzaldehyde oxime in acetonitrile.
-
Add acetic anhydride and a nickel composite catalyst.[1]
-
Heat the mixture to reflux to facilitate the dehydration reaction, yielding 2-nitro-4-trifluoromethylbenzonitrile.[1]
A logical workflow for this synthesis is depicted in the following diagram:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Trifluoromethylated Beta-Blockers Using 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel trifluoromethylated beta-blocker, leveraging 2-Hydroxy-5-trifluoromethylbenzonitrile as a key starting material. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of beta-blockers, such as increased lipophilicity and metabolic stability, potentially leading to improved efficacy and duration of action.
Introduction
Beta-adrenergic blockers (beta-blockers) are a class of drugs predominantly used to manage cardiovascular diseases, including hypertension, angina, and arrhythmias. The archetypal structure of a beta-blocker consists of an aromatic core linked to a propanolamine side chain.[1] The synthesis of these compounds typically involves the reaction of a phenolic compound with an epoxide, such as epichlorohydrin, followed by the introduction of an amine.[1]
This document outlines a synthetic strategy for a novel beta-blocker, tentatively named Trifluoromethyl-Carteolol analogue, which incorporates a trifluoromethylbenzonitrile moiety. The starting material, this compound, provides a unique combination of a reactive hydroxyl group for standard beta-blocker synthesis and a trifluoromethyl group to enhance the drug's pharmacokinetic profile.
Synthetic Pathway Overview
The proposed synthesis follows a classical and well-established route for beta-blocker production. The phenolic hydroxyl group of this compound is first reacted with epichlorohydrin under basic conditions to form a glycidyl ether intermediate. This intermediate is subsequently reacted with a suitable amine, in this case, tert-butylamine, to yield the final trifluoromethylated beta-blocker.
Caption: General workflow for the synthesis of a trifluoromethylated beta-blocker.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(2,3-Epoxypropoxy)-5-(trifluoromethyl)benzonitrile (Glycidyl Ether Intermediate)
This protocol is adapted from the general synthesis of glycidyl ethers from phenols.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| This compound | 189.12 g/mol | 18.9 g | 0.1 mol |
| Epichlorohydrin | 92.52 g/mol | 13.9 g (11.8 mL) | 0.15 mol |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 4.4 g | 0.11 mol |
| Acetone | - | 200 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (18.9 g, 0.1 mol) and acetone (200 mL). Stir until the solid is completely dissolved.
-
Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL) to the flask.
-
Add epichlorohydrin (13.9 g, 0.15 mol) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure glycidyl ether intermediate.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 5-(3-(tert-butylamino)-2-hydroxypropoxy)-2-(trifluoromethyl)benzonitrile (Final Product)
This protocol is based on the ring-opening reaction of epoxides with amines.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2-(2,3-Epoxypropoxy)-5-(trifluoromethyl)benzonitrile | 245.19 g/mol | 24.5 g | 0.1 mol |
| tert-Butylamine | 73.14 g/mol | 14.6 g (21 mL) | 0.2 mol |
| Ethanol | - | 250 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the glycidyl ether intermediate (24.5 g, 0.1 mol) in ethanol (250 mL).
-
Add tert-butylamine (14.6 g, 0.2 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final trifluoromethylated beta-blocker.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >99% |
Signaling Pathway of Beta-Blockers
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors (β-ARs). This action inhibits the downstream signaling cascade typically initiated by catecholamines like adrenaline and noradrenaline. The diagram below illustrates the general signaling pathway affected by beta-blockers.
Caption: Mechanism of action of beta-blockers on the adrenergic signaling pathway.
Conclusion
The use of this compound as a starting material provides a viable and efficient route for the synthesis of novel trifluoromethylated beta-blockers. The protocols outlined above are based on established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The resulting compounds hold promise for further investigation as potentially improved cardiovascular therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific needs and to conduct thorough analytical and pharmacological characterization of the synthesized molecules.
References
Application Notes and Protocols for the Synthesis of a Novel Trifluoromethyl-Coumarin-Based Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in biological research and drug discovery, enabling the visualization and quantification of specific analytes and enzymatic activities within complex biological systems. Coumarin derivatives are a prominent class of fluorophores prized for their strong fluorescence, high quantum yields, and sensitivity to the local environment. The incorporation of a trifluoromethyl (CF3) group can further enhance photostability, and influence the photophysical properties of the dye. This document provides a detailed protocol for the synthesis of a novel 7-cyano-4-trifluoromethylcoumarin fluorescent probe scaffold starting from 2-Hydroxy-5-trifluoromethylbenzonitrile. This scaffold can be further functionalized for specific targeting applications.
Principle of Synthesis
The synthesis is a two-step process. The first step involves the formation of the coumarin core via an acid-catalyzed Pechmann condensation of this compound with ethyl trifluoroacetoacetate. The second step is the selective hydrolysis of the 7-cyano group to a carboxylic acid, providing a reactive handle for subsequent bioconjugation, for example, through amide bond formation with an amine-containing recognition moiety.
Quantitative Data Summary
The photophysical properties of coumarin dyes are influenced by their substitution pattern and solvent environment. The following table summarizes the expected spectroscopic data for the synthesized 7-carboxy-4-trifluoromethylcoumarin in a standard buffer solution. These values are based on typical data for structurally similar trifluoromethyl-substituted coumarins.[1][2][3][4]
| Parameter | Value | Unit |
| Excitation Maximum (λex) | ~ 380 - 410 | nm |
| Emission Maximum (λem) | ~ 460 - 490 | nm |
| Molar Absorptivity (ε) | > 25,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | > 0.6 | - |
| Stokes Shift | ~ 80 - 90 | nm |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Ethyl trifluoroacetoacetate
-
Sulfuric acid (concentrated, 98%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of 7-Cyano-4-trifluoromethylcoumarin (Fluorophore Core)
This protocol details the Pechmann condensation to form the coumarin ring system.[5][6][7][8][9]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material) while cooling the flask in an ice bath. Stir until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add ethyl trifluoroacetoacetate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc solvent system).
-
Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 7-cyano-4-trifluoromethylcoumarin.
Protocol 2: Synthesis of 7-Carboxy-4-trifluoromethylcoumarin (Functional Probe)
This protocol describes the hydrolysis of the nitrile to a carboxylic acid, providing a functional handle for conjugation.
-
Reaction Setup: In a round-bottom flask, suspend the 7-cyano-4-trifluoromethylcoumarin (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Base Hydrolysis: Add an excess of sodium hydroxide (e.g., 5-10 eq) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture should become homogeneous as the carboxylate salt forms.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to pH ~2. A precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification and Drying: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). Dry the purified 7-carboxy-4-trifluoromethylcoumarin under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow
Caption: Synthetic route for the functional fluorescent probe.
Example Signaling Pathway: Enzymatic Activation
Caption: "Turn-on" fluorescence via enzymatic cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jetir.org [jetir.org]
Enhancing Thermal Stability in Materials Science: Application Notes and Protocols for Researchers
For Immediate Application in Research, Development, and Quality Control
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals focused on enhancing the thermal stability of various materials, including polymers, proteins, and composites. The following sections offer step-by-step experimental procedures for key analytical techniques, a compilation of data on the efficacy of different stabilization methods, and visual representations of relevant scientific workflows and degradation pathways.
Introduction to Thermal Stability Enhancement
Thermal stability is a critical property of materials, dictating their performance and lifespan under elevated temperatures. Degradation due to heat can lead to a loss of structural integrity, mechanical strength, and biological activity.[1] Various strategies are employed to enhance thermal stability, broadly categorized as:
-
Incorporation of Additives: The introduction of stabilizers, fillers, or nanoparticles can significantly improve the thermal resistance of materials.[1][2]
-
Chemical Modification: Altering the inherent chemical structure of a material, such as a polymer or protein, can increase its resilience to thermal stress.
-
Process Optimization: Control over manufacturing and processing conditions can minimize inherent defects and enhance overall stability.[1]
This document focuses on the practical application of these strategies and the methods used to quantify their success.
Quantitative Data on Thermal Stability Enhancement
The following tables summarize the quantitative improvements in thermal stability achieved through various methods for different material classes. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Enhancement of Thermal Stability in Polymers
| Polymer | Enhancement Method/Additive | Additive Conc. (wt%) | Thermal Stability Metric | Temperature without Additive (°C) | Temperature with Additive (°C) | Improvement (°C) | Reference |
| Polyvinylidene fluoride (PVDF) | SrTiO3@Graphene Nanoplatelets | 10 | Onset of Degradation | Not Specified | 170 | - | [3] |
| Poly(methyl methacrylate) (PMMA) | Graphene Nanoparticles (GNP) | 0.25 | T5% (5% Weight Loss) | 197 | 219 | 22 | [4] |
| Poly(methyl methacrylate) (PMMA) | Graphene Nanoparticles (GNP) | 2 | T5% (5% Weight Loss) | 197 | 243 | 46 | [4] |
| Polyurethane (PU) | Graphite | 5 | T5% (5% Weight Loss) | 196 | 217 | 21 | [4] |
| Polyurethane (PU) | Graphite | 30 | Tmax (Max. Decomposition Rate) | 317 | 355 | 38 | [4] |
| Polypropylene (PP) | Flame Retardant (Radical Generator) | Not Specified | T5% (5% Weight Loss) | 403 | 373 | -30 | [5] |
| Polybutylene terephthalate (PBT) | Flame Retardant | Not Specified | T5% (5% Weight Loss) | 369 | 334 | -35 | [5] |
| Phosphorus-modified Poly(vinyl alcohol) (PVA-OP3) | TiO2 Nanoparticles | 4 | T5% (5% Weight Loss) | 240 | 288 | 48 | [6] |
| Polyacrylonitrile (PAN) | Multi-walled Carbon Nanotubes (MWNT) | 5 | Tonset (Onset of Decomposition) | Not Specified | +24°C shift | 24 | [7] |
Table 2: Enhancement of Thermal Stability in Proteins
| Protein | Ligand/Condition | Ligand Concentration | Thermal Stability Metric | Tm without Ligand (°C) | Tm with Ligand (°C) | ΔTm (°C) | Reference |
| RecA | Buffer pH 5.5 vs 7.5 | - | Melting Temperature (Tm) | ~60 | ~68 | ~8 | [8] |
| RNase A | 2'-CMP | 1.5 mM | Melting Temperature (Tm) | ~58 | ~65 | ~7 | [9] |
| Maltose Binding Protein (MBP) | Maltose | Not Specified | Melting Temperature (Tm) | Not Specified | Increased | - | [10] |
| Protein Kinase | Various Ligands | Not Specified | Melting Temperature (Tm) | Not Specified | 2-5°C increase is common | 2-5 | [11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the two most common thermal analysis techniques used to evaluate the thermal stability of materials: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol for Thermogravimetric Analysis (TGA) of Polymers
Objective: To determine the thermal stability and decomposition profile of a polymer sample, including the onset of degradation and the effect of additives.
Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.
Materials:
-
Polymer sample (powder, film, or pellet)
-
TGA sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., high-purity nitrogen)
-
Oxidizing gas (e.g., air) - optional
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.
-
Perform a blank run with an empty sample pan to establish a baseline.[12]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan.
-
Ensure the sample is representative of the bulk material and forms a thin, even layer at the bottom of the pan to ensure uniform heating.
-
-
Experimental Setup:
-
Place the sample pan onto the TGA's microbalance.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative studies) and set the gas flow rate (e.g., 20-50 mL/min).[12]
-
Program the temperature profile. A typical method involves:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is beyond the expected decomposition of the polymer (e.g., 600-800°C).[12]
-
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a specific percentage of weight loss (e.g., 5%, T5%) occurs.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).
-
Compare the TGA curves of the unmodified and modified polymer to quantify the enhancement in thermal stability.
-
Protocol for Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To determine the melting temperature (Tm) of a protein and assess the change in its thermal stability upon binding to a ligand or under different buffer conditions.
Instrumentation: A real-time polymerase chain reaction (qPCR) instrument with melt curve analysis capability.
Materials:
-
Purified protein of interest (typically at a concentration of 0.1-2 mg/mL)
-
Assay buffer (e.g., HEPES, PBS)
-
Fluorescent dye (e.g., SYPRO™ Orange)
-
Ligand of interest (dissolved in a compatible solvent)
-
96-well or 384-well qPCR plates
-
Silicone oil or sealing film to prevent evaporation
Procedure:
-
Sample Preparation:
-
Prepare a master mix containing the protein and the fluorescent dye in the assay buffer. A typical final concentration is 1-5 µM for the protein and 1x-5x for the dye.[13]
-
Prepare serial dilutions of the ligand in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the protein-dye master mix to each well.
-
Add the different concentrations of the ligand to the respective wells. Include a control well with no ligand.
-
The final volume in each well is typically 20-50 µL.
-
Briefly centrifuge the plate to mix the components and remove air bubbles.
-
Overlay each well with silicone oil or seal the plate with an optical sealing film to prevent evaporation during heating.
-
-
Instrument Setup and Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment. A typical protocol involves:
-
An initial hold at a low temperature (e.g., 25°C) for a few minutes.
-
A temperature ramp from the starting temperature to a high temperature (e.g., 95°C) with a ramp rate of 0.5-1.0°C/min.[14]
-
Fluorescence readings are taken at regular temperature intervals (e.g., every 0.5°C).
-
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions that bind the dye, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve (-dF/dT).[8]
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without the ligand from the Tm with the ligand. A positive ΔTm indicates stabilization.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and degradation pathways relevant to thermal stability enhancement.
Caption: Workflow for evaluating the effectiveness of thermal stabilizers in polymers.
Caption: High-throughput screening workflow for identifying protein-stabilizing ligands.
Caption: Simplified pathway of Poly(vinyl chloride) (PVC) thermal degradation.[15][16][17]
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Nanocomposites by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tainstruments.com [tainstruments.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Setup of Nitrile Group Hydrolysis to Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, playing a crucial role in the development of new pharmaceuticals and other valuable chemical entities. The carboxylic acid moiety is a common pharmacophore and a versatile synthetic handle for further molecular modifications. This document provides detailed application notes and experimental protocols for the hydrolysis of nitriles to carboxylic acids, covering acidic, basic, and enzymatic methodologies.
Overview of Nitrile Hydrolysis Methods
The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) involves the cleavage of the carbon-nitrogen triple bond and the formation of new carbon-oxygen bonds. This transformation can be achieved under various conditions, each with its own advantages and limitations. The choice of method depends on factors such as the substrate's stability, the presence of other functional groups, and the desired scale of the reaction.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust and widely used method for converting nitriles to carboxylic acids.[1] The reaction is typically carried out by heating the nitrile in the presence of a strong acid and water.[2][3]
Mechanism: The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4][5][6]
Application Notes:
-
This method is generally effective for a wide range of nitriles.
-
Care must be taken with substrates that are sensitive to strong acids, as this can lead to side reactions or degradation.[3]
-
The reaction often requires elevated temperatures and prolonged reaction times.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
Materials:
-
Benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether or Dichloromethane for extraction
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzonitrile (1 equivalent) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).
-
Heat the mixture to reflux (approximately 100-120°C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.
-
The benzoic acid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated solution of sodium bicarbonate.
-
The aqueous layer, containing the sodium benzoate salt, is then acidified with concentrated HCl until the benzoic acid precipitates.
-
Collect the purified benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation:
| Parameter | Value |
| Reactants | Benzonitrile, H₂SO₄/H₂O |
| Temperature | 100-120°C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Work-up | Precipitation, Filtration, Recrystallization |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis offers an alternative to the acidic method and is particularly useful for substrates that are sensitive to acid.[2] The reaction is typically performed by heating the nitrile with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[3][7]
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[4][8] This forms an intermediate that, after a series of proton transfers, yields an amide. The amide is then further hydrolyzed under the basic conditions to a carboxylate salt, which is protonated during the acidic workup to give the carboxylic acid.[9]
Application Notes:
-
This method is suitable for a broad range of nitriles.
-
Under milder conditions (lower temperatures), the reaction can sometimes be stopped at the amide stage.[4]
-
The final product is a carboxylate salt, requiring an acidic workup to obtain the free carboxylic acid.[2]
Experimental Protocol: Base-Catalyzed Hydrolysis of Acetonitrile to Acetic Acid
Materials:
-
Acetonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2-3 equivalents) in water (e.g., 20 mL per gram of NaOH).
-
Add acetonitrile (1 equivalent) to the basic solution.
-
Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.
-
Monitor the reaction by TLC or GC until the nitrile is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2. This will protonate the sodium acetate to form acetic acid.
-
Extract the aqueous solution with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield acetic acid.
Data Presentation:
| Parameter | Value |
| Reactants | Acetonitrile, NaOH/H₂O |
| Temperature | 80-100°C (Reflux) |
| Reaction Time | 1-3 hours |
| Typical Yield | 80-90% |
| Work-up | Acidification, Extraction |
Enzymatic Hydrolysis
Enzymatic hydrolysis provides a green and highly selective alternative for the conversion of nitriles to carboxylic acids under mild conditions.[10] This method is particularly advantageous for complex molecules with sensitive functional groups.
Mechanism: There are two primary enzymatic pathways for nitrile hydrolysis:[10][11]
-
Nitrilase: This enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia in a single step.[10]
-
Nitrile Hydratase and Amidase: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia.[10]
Application Notes:
-
Enzymatic reactions are highly specific and can exhibit chemo-, regio-, and enantioselectivity.[12]
-
Reactions are typically performed at or near room temperature and neutral pH, preserving sensitive functional groups.[10][12]
-
The choice of enzyme is critical and often requires screening to find one with optimal activity for a specific substrate.[12]
Experimental Protocol: Enzymatic Hydrolysis of a Generic Nitrile
Materials:
-
Nitrile substrate
-
Nitrilase or a combination of nitrile hydratase and amidase (as whole cells, cell-free extract, or purified enzyme)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, methanol, if needed for substrate solubility, typically 1-5% v/v)[12]
-
Incubator shaker
-
Centrifuge
-
pH meter
-
Ethyl acetate or other suitable solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of the nitrile substrate in the phosphate buffer. If the substrate has low aqueous solubility, a small amount of a water-miscible organic co-solvent can be added.
-
Add the enzyme preparation (e.g., 1-10 mg/mL of cell-free extract or a specific activity unit of purified enzyme) to the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots taken at different time points.
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate and acidifying the mixture to a low pH (e.g., pH 2) with HCl.
-
Separate the organic layer, which contains the carboxylic acid product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Data Presentation:
| Parameter | Value |
| Reactants | Nitrile Substrate, Enzyme |
| Solvent | Phosphate Buffer (pH 7.0) |
| Temperature | 25-40°C |
| Reaction Time | 4-24 hours |
| Typical Yield | Substrate dependent, can be >95% |
| Work-up | Extraction |
Microwave-Assisted Hydrolysis
Microwave irradiation can significantly accelerate the rate of nitrile hydrolysis, leading to shorter reaction times and often improved yields compared to conventional heating methods.[13]
Application Notes:
-
Both acidic and basic hydrolysis can be performed under microwave irradiation.
-
The rapid and uniform heating provided by microwaves can reduce the formation of byproducts.[13]
-
Specialized microwave reactors are required to perform these reactions safely at elevated temperatures and pressures.
Experimental Protocol: Microwave-Assisted Basic Hydrolysis of Benzonitrile
Materials:
-
Benzonitrile
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a microwave reactor vial, combine benzonitrile (1 mmol), 2 M NaOH solution (5 mL), and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).[13]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a beaker and acidify with concentrated HCl to precipitate the benzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Data Presentation:
| Parameter | Value |
| Reactants | Benzonitrile, NaOH solution |
| Temperature | 150°C |
| Reaction Time | 10-30 minutes |
| Typical Yield | >90% |
| Work-up | Acidification, Filtration |
Visualizations
General Workflow for Nitrile Hydrolysis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Basic hydrolysis of nitriles [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. websites.nku.edu [websites.nku.edu]
Application Notes and Protocols for the Reaction of 2-Hydroxy-5-trifluoromethylbenzonitrile with Strong Acids or Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable building block in medicinal chemistry and materials science. The cyano group of this compound can undergo hydrolysis under strongly acidic or basic conditions to yield the corresponding carboxylic acid, 2-hydroxy-5-(trifluoromethyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other functionalized molecules. This document provides detailed protocols for the acidic and alkaline hydrolysis of this compound, along with relevant safety information and data presentation.
The reaction involves the conversion of the nitrile functionality into a carboxylic acid through an amide intermediate. The choice between acidic or basic conditions often depends on the overall stability of the molecule and the desired reaction outcome.
Reaction Pathways
The hydrolysis of this compound proceeds via two primary pathways, depending on the catalytic conditions:
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate, followed by tautomerization and further basic hydrolysis of the amide, leads to the carboxylate salt, which is then protonated in a final work-up step to give the carboxylic acid.
Caption: Reaction pathways for the acidic and alkaline hydrolysis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the hydrolysis of this compound. Please note that yields are highly dependent on the specific reaction scale and purification methods.
| Parameter | Acidic Hydrolysis (H₂SO₄) | Alkaline Hydrolysis (NaOH) |
| Reagent | Concentrated Sulfuric Acid (e.g., 10-18 M) | Sodium Hydroxide Solution (e.g., 10-20% w/v) |
| Solvent | Water | Water |
| Temperature | Reflux (Typically >100 °C) | Reflux (Typically 100 °C) |
| Reaction Time | Several hours to overnight | 2 - 6 hours |
| Intermediate | 2-Hydroxy-5-trifluoromethylbenzamide | Sodium 2-hydroxy-5-(trifluoromethyl)benzoate |
| Final Product | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | 2-Hydroxy-5-(trifluoromethyl)benzoic acid |
| Typical Yield | Moderate to High | High |
| Work-up | Dilution with water, extraction, and crystallization | Acidification, filtration/extraction, and crystallization |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated strong acids and bases are corrosive and can cause severe burns. Handle with extreme care.
-
The reaction may be exothermic; ensure proper temperature control.
Protocol 1: Alkaline Hydrolysis using Sodium Hydroxide
This protocol is adapted from a procedure for a structurally similar compound and is expected to give a high yield of the desired carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in deionized water to create a 10-20% (w/v) solution.
-
Add this compound to the sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Maintain the reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This should be done in an ice bath as the neutralization is exothermic.
-
The product, 2-Hydroxy-5-(trifluoromethyl)benzoic acid, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Protocol 2: Acidic Hydrolysis using Sulfuric Acid
This protocol is based on general procedures for the acidic hydrolysis of substituted benzonitriles. Reaction times may need to be optimized.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel and standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add this compound to a solution of concentrated sulfuric acid in water (e.g., 50-75% v/v).
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for an extended period (several hours to overnight), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
To isolate the carboxylic acid, extract the combined organic layers with a saturated sodium bicarbonate solution. The product will move to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The product will precipitate and can be collected by filtration, or if it remains in solution, it can be extracted with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Experimental Workflow
Caption: General experimental workflow for the hydrolysis of this compound.
Applications in Drug Development
The product of this reaction, 2-Hydroxy-5-(trifluoromethyl)benzoic acid, is a valuable synthon. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, allowing for its incorporation into a wide range of molecular scaffolds. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. This makes the hydrolysis of this compound a key step in the synthesis of potential therapeutics.
Application Notes and Protocols: Click Chemistry Conjugation with 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry provides a powerful and versatile platform for the rapid and efficient conjugation of molecules in various scientific disciplines, including drug discovery, chemical biology, and materials science.[1][2][3] The principles of click chemistry revolve around reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts, making them ideal for creating complex molecular architectures.[4][5] The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[1][4]
The molecule 2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] This document provides detailed protocols for the functionalization of this compound with a terminal alkyne, rendering it "clickable," and its subsequent conjugation to an azide-containing molecule using CuAAC.
Functionalization of this compound for Click Chemistry
To participate in the most common form of click chemistry, this compound must first be modified to contain either a terminal alkyne or an azide group. The phenolic hydroxyl group is an ideal site for this modification. The following protocol details the synthesis of 2-(Prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzonitrile via Williamson ether synthesis.[6][8][9][10]
Synthesis of 2-(Prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzonitrile
This protocol describes the installation of a terminal alkyne group onto the this compound scaffold.
Experimental Protocol
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1.0 eq) in acetone (10 mL per mmol of substrate), add anhydrous potassium carbonate (3.0 eq). | Acetone should be dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Stir the suspension vigorously at room temperature for 10 minutes. | This step facilitates the deprotonation of the phenolic hydroxyl group. |
| 3 | Add propargyl bromide (80% solution in toluene, 1.5 eq) dropwise to the reaction mixture. | Propargyl bromide is lachrymatory and should be handled in a fume hood. |
| 4 | Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5 | After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. | Wash the solid residue with a small amount of acetone. |
| 6 | Evaporate the solvent from the filtrate under reduced pressure. | This will yield the crude product. |
| 7 | Redissolve the residue in ethyl acetate and wash with water (3x) and brine (1x). | This removes any remaining inorganic salts. |
| 8 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. | |
| 9 | Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(Prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzonitrile. | Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. |
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of an alkyne-functionalized benzonitrile.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the conjugation of the synthesized 2-(Prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzonitrile to a generic azide-containing molecule (e.g., an azide-functionalized fluorescent dye, peptide, or small molecule).
General CuAAC Protocol
Materials and Reagents
| Reagent | Stock Solution | Purpose |
| Alkyne-modified benzonitrile | 10 mM in DMSO | Clickable substrate |
| Azide-containing molecule | 10 mM in DMSO or water | Conjugation partner |
| Copper(II) Sulfate (CuSO₄) | 100 mM in water | Copper source |
| Sodium Ascorbate | 300 mM in water (prepare fresh) | Reducing agent |
| THPTA Ligand | 200 mM in water | Copper chelator |
| Buffer | PBS or other suitable buffer | Reaction medium |
Experimental Protocol
| Step | Procedure | Notes |
| 1 | In a microcentrifuge tube, combine the alkyne-modified benzonitrile (1.0 eq) and the azide-containing molecule (1.1 eq) in the desired reaction buffer. | The final concentration of the limiting reagent should typically be in the range of 1-10 mM. |
| 2 | Prepare the copper catalyst premix: in a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Let it stand for a few minutes. | THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency. |
| 3 | Add the THPTA/CuSO₄ premix to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ should be 5-10 mol%. | |
| 4 | Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 40-50 mol%. | The solution may change color upon addition of sodium ascorbate, indicating the reduction of Cu(II) to Cu(I). |
| 5 | Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent dyes. | The reaction can also be performed at 4°C for overnight incubation. |
| 6 | Monitor the reaction progress by LC-MS or TLC. | |
| 7 | Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC. | The choice of purification method depends on the nature of the conjugated product. |
Diagram of CuAAC Workflow
Caption: General workflow for the CuAAC click chemistry conjugation.
Signaling Pathways and Logical Relationships
The application of this click chemistry protocol can be visualized as a logical pathway from starting materials to a functional conjugate, which can then be used in various applications, such as probing biological systems.
Diagram of Application Logic
Caption: Logical flow from starting materials to final application.
Conclusion
These protocols provide a comprehensive guide for the functionalization of this compound and its subsequent use in click chemistry conjugations. By following these methods, researchers can effectively incorporate this valuable fluorinated moiety into a wide range of molecules, enabling the development of novel probes, therapeutics, and other advanced materials. The modularity and efficiency of the click chemistry approach offer significant advantages for the rapid assembly and screening of new molecular entities.[5][11][12]
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Click Chemistry and Other Functional Group Modifications—Chapter 3 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bioengineer.org [bioengineer.org]
Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, pivotal in transforming lead compounds into effective drug candidates.[1] This powerful electron-withdrawing moiety imparts a unique combination of steric and electronic properties that can profoundly enhance a drug's pharmacokinetic and pharmacodynamic profile. These enhancements include increased metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity for better membrane permeability and bioavailability.[2][3][4] This document provides a detailed overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by experimental protocols and comparative data.
Enhancing Metabolic Stability
The trifluoromethyl group significantly increases the metabolic stability of drug candidates by blocking metabolic hotspots.[2][5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to the weaker carbon-hydrogen bond (around 414 kJ/mol).[2][4] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the liver.[5][6] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2][5]
Quantitative Impact on Metabolic Stability
The introduction of a trifluoromethyl group can lead to a significant reduction in the number of metabolites and a lower intrinsic clearance, as illustrated in the table below.
| Parameter | Molecule with Methyl Group | Molecule with Trifluoromethyl Group | Rationale |
| Primary Site of Metabolism | Oxidation of the methyl group | Blocked by the CF₃ group | The high strength of the C-F bond prevents enzymatic oxidation.[2][5] |
| Number of Metabolites | Generally higher, with multiple oxidation products | Significantly reduced | A major metabolic pathway is inhibited.[5] |
| Half-life (t½) in vitro | Shorter | Longer | The rate of metabolism is reduced, leading to slower clearance.[5] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug.[5] |
Modulating Binding Affinity and Potency
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, thereby enhancing its binding affinity to target proteins.[3][7] This can lead to increased drug potency. The CF₃ group can participate in favorable interactions within the binding pocket of a receptor or enzyme, including dipole-dipole interactions, hydrogen bonds (with the fluorine atoms acting as weak acceptors), and multipolar interactions.[8]
Comparative Inhibitory Activity: Celecoxib vs. a Non-Trifluoromethylated Analog
A clear example of the trifluoromethyl group's impact on potency and selectivity is seen when comparing the COX-2 inhibitor Celecoxib with its non-trifluoromethylated counterpart, SC-560. While SC-560 is a potent COX-1 inhibitor, Celecoxib's trifluoromethyl group is crucial for its selectivity and high potency against the COX-2 enzyme.[5]
| Compound | Target | IC₅₀ |
| Celecoxib (with CF₃ group) | COX-1 | 15,000 nM[7] |
| COX-2 | 40 nM [7] | |
| SC-560 (analog without CF₃ group) | COX-1 | 9 nM [9] |
| COX-2 | 6,300 nM[9] |
Impact on Lipophilicity and Bioavailability
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier.[3][10][11] This increased lipophilicity can lead to improved bioavailability. However, the effect of fluorination on lipophilicity is context-dependent and can sometimes lead to a decrease in the partition coefficient (logP), depending on the overall polarity of the molecule.[11]
Case Studies: Trifluoromethylated Drugs
Celecoxib (Celebrex)
A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The trifluoromethyl group is essential for its high potency and selectivity for COX-2 over COX-1, which is thought to reduce gastrointestinal side effects.[7]
Fluoxetine (Prozac)
A selective serotonin reuptake inhibitor (SSRI) used to treat depression. The para-trifluoromethyl group on the phenoxy ring is a pivotal structural element for its high potency and selectivity as a serotonin uptake inhibitor. An analog with an ortho-trifluoromethyl group is approximately one-hundredth as potent.
Efavirenz (Sustiva)
A non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The trifluoromethyl group contributes to its metabolic stability and potent inhibition of the viral enzyme.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) and half-life (t½) of a test compound and its trifluoromethylated analog.
Materials:
-
Pooled human liver microsomes
-
Test compound and its trifluoromethylated analog
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and its analog in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC₅₀ values of a test compound and its trifluoromethylated analog for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and its trifluoromethylated analog
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., Tris-HCl)
-
DMSO for compound dilution
Procedure:
-
Prepare serial dilutions of the test compound and its analog in DMSO.
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or vehicle (DMSO) in the assay buffer at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period and then terminate it.
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of a test compound and its trifluoromethylated analog on a relevant cell line.
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
Test compound and its trifluoromethylated analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and its analog for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[1][3]
Protocol 4: General Synthesis of Trifluoromethylated Aromatic Compounds via Palladium-Catalyzed C-H Activation
Objective: To provide a general method for the introduction of a trifluoromethyl group onto an aromatic ring.
Materials:
-
Aromatic substrate with a directing group (e.g., acetanilide)
-
Trifluoromethylating agent (e.g., TMSCF₃ or Togni's reagent)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., PhI(OAc)₂)
-
Solvent (e.g., dichloroethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aromatic substrate, palladium catalyst, and oxidant.
-
Add the solvent, followed by the trifluoromethylating agent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with an appropriate reagent if necessary.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the trifluoromethylated compound.[2]
Signaling Pathways and Experimental Workflows
Celecoxib and the COX-2 Pathway
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is a precursor for various prostaglandins that mediate inflammation, pain, and fever.
Fluoxetine and the GSK-3β/β-Catenin Signaling Pathway
Fluoxetine has been shown to modulate neurogenesis through the GSK-3β/β-catenin signaling pathway, which is linked to the activation of the 5-HT₁ₐ receptor.
Efavirenz Mechanism of Action
Efavirenz is a non-competitive inhibitor of HIV-1 reverse transcriptase, an essential enzyme for viral replication. It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.
General Experimental Workflow for Evaluating Trifluoromethylated Compounds
This workflow outlines the key stages in assessing the impact of trifluoromethylation on a drug candidate.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to enhance metabolic stability, modulate binding affinity, and influence lipophilicity makes it a valuable substituent for improving the overall efficacy and pharmacokinetic properties of a wide range of therapeutics. The strategic application of trifluoromethylation, guided by the experimental protocols and analyses outlined in this document, will continue to play a crucial role in the development of new and improved medicines.
References
- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 2. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Atomoxetine Related Compound C (10 mg) (N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride) | 873310-31-7 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Benzonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of bioactive molecules. The unique physicochemical properties of the benzonitrile moiety, including its role as a hydrogen bond acceptor and bioisostere for various functional groups, have established it as a privileged structure in drug discovery.[1] This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules derived from benzonitrile, including anticancer and antimicrobial agents.
Section 1: Anticancer Agents Derived from Benzonitrile
Benzonitrile-containing compounds have demonstrated significant potential in oncology by targeting key pathways in cancer progression. Notable examples include aromatase inhibitors like Letrozole and Anastrozole, and inhibitors of tubulin polymerization.
Aromatase Inhibitors: Letrozole and Anastrozole
Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[2][3] They act by blocking the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[2][3]
Signaling Pathway: Aromatase Inhibition
The diagram below illustrates the mechanism of action of Anastrozole and Letrozole in inhibiting estrogen synthesis, thereby reducing the growth stimulation of hormone receptor-positive breast cancer cells.
Caption: Anastrozole's inhibition of estrogen synthesis.
Quantitative Data: Anticancer Activity
The following table summarizes the anticancer activity of various benzonitrile and related derivatives.
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM |
| BEL-7402 | 7.8 nM | ||
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM |
Data sourced from[4]
Experimental Protocols: Synthesis of Letrozole
The synthesis of Letrozole is a two-step process starting from 4-bromomethylbenzonitrile and 4-fluorobenzonitrile. A critical aspect of this synthesis is controlling the regioselectivity during the formation of the triazole intermediate to avoid the formation of the undesired 4-[1-(1,3,4-triazolyl)methyl]benzonitrile isomer.[5][6][7]
Workflow for Letrozole Synthesis
Caption: Synthetic pathway for Letrozole.
Protocol for Intermediate Synthesis: 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile [6][8]
-
React 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole. To minimize the formation of the 4-[1-(1,3,4-triazolyl)methyl]benzonitrile impurity, the use of cesium carbonate as the base in an organic solvent is a reported variation.
-
The resulting intermediate, 4-[1-(1,2,4-triazolyl)methyl]benzonitrile, can be precipitated from the reaction medium using a suitable organic solvent.
-
Purification of the intermediate is crucial and can be achieved by selective extraction or column chromatography to ensure high purity for the subsequent step.
Protocol for Final Product Synthesis: Letrozole [8]
-
Combine the purified 4-[1-(1,2,4-triazolyl)methyl]benzonitrile with 4-halobenzonitrile (e.g., 4-fluorobenzonitrile) in an organic solvent such as dimethylformamide or tetrahydrofuran.
-
Add a strong base, for instance, sodium bis(trimethylsilyl)amide, butyl lithium, or an alkoxide, to the mixture.
-
The reaction proceeds to form Letrozole.
-
The crude Letrozole is then purified, typically through crystallization, to yield the final product with high purity. Reported overall yields can exceed 60% with optimized regioselectivity.[5]
Tubulin Polymerization Inhibitors
Certain benzonitrile derivatives, particularly 2-phenylacrylonitriles, act as potent inhibitors of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[1]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by benzonitrile derivatives.
Quantitative Data: Tubulin Inhibitory Activity
| Compound | Target/Cell Line | Activity (GI50) |
| Analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] | 60 human cancer cell lines | 21.1 nM to 98.9 nM |
Data sourced from[9]
Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs [9]
-
A series of diarylacrylonitrile analogs can be synthesized by refluxing either benzo[b]thiophene-2-carbaldehyde or benzo[b]thiophene-3-carbaldehyde with various benzylnitriles (e.g., phenylacetonitrile, 3,4,5-trimethoxyphenylacetonitrile).
-
The reaction is carried out in the presence of 5% sodium methoxide in methanol.
-
The structure and purity of the synthesized analogs are confirmed using 1H & 13C-NMR and mass spectroscopic analysis.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [1]
-
Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator in 96-well plates.
-
Treat the cells with various concentrations of the benzonitrile derivative stock solution.
-
After a specified incubation period, add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance using a microplate reader to determine cell viability.
Section 2: Antimicrobial Agents Derived from Benzonitrile
Benzonitrile derivatives have also been explored for their antimicrobial properties against a range of pathogens.
Quantitative Data: Antimicrobial Activity
| Compound | Organism | Activity (MIC) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 µg/mL |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Gram-positive and Gram-negative bacteria | Significant Activity |
Data sourced from[10]
Experimental Protocol: Synthesis of Aryldiazenyl Benzonitrile Derivatives [10]
-
React 2-(cyanomethyl)benzonitrile with different diazonium salts to obtain the corresponding aryldiazenyl derivatives.
-
These derivatives can be further reacted to generate a variety of heterocyclic compounds.
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method for MIC Determination)
-
Prepare a twofold serial dilution of the synthesized compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Section 3: Other Bioactive Molecules
The versatility of the benzonitrile scaffold extends to other therapeutic areas, such as the treatment of type 2 diabetes.
DPP-IV Inhibitors: Vildagliptin
Vildagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile.
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile [11]
-
This intermediate can be synthesized from L-proline via chloroacetyl chloride.
-
A one-pot transformation of (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid into the nitrile is performed with acetonitrile in the presence of sulfuric acid.[11]
-
This intermediate is then reacted with 3-amino-1-adamantane alcohol to produce Vildagliptin.[12]
Workflow for Vildagliptin Intermediate Synthesis
Caption: Synthetic workflow for Vildagliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 8. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 2-Hydroxy-5-trifluoromethylbenzonitrile. The methodologies outlined below are based on common analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation in pharmaceutical and research settings.
I. Introduction
This compound is a fluorinated organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate and precise analytical methods are crucial for its quantification in various matrices, including starting materials, reaction mixtures, and final products, to ensure quality control and for research purposes. This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used analytical techniques.[3]
II. Chromatographic Methods
Chromatographic techniques are central to the separation and quantification of this compound from complex mixtures.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
This compound reference standard (>99% purity).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., starting with 50:50 v/v). The addition of 0.1% formic acid can improve peak symmetry. The exact ratio should be optimized for the best separation and peak shape.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. Aromatic nitriles typically exhibit strong absorbance between 220-280 nm.
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution (e.g., 1 mg/mL) of the this compound reference standard in the mobile phase or a suitable organic solvent like methanol.[4] Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[3]
-
Sample Solutions: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Presentation: Expected Performance of HPLC-UV Method
The following table summarizes the typical performance characteristics that can be expected upon validation of the HPLC-UV method for this compound, based on data for analogous compounds.[4]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of a polar hydroxyl group, derivatization is often recommended to improve peak shape and thermal stability.[3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
-
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Solvent: Acetonitrile or other suitable dry, aprotic organic solvent.
-
This compound reference standard.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing this compound into a reaction vial.
-
Add a precise volume of a suitable solvent to dissolve the sample.
-
Add an excess of the derivatizing agent (e.g., BSTFA with 1% TMCS).[3][5]
-
Heat the vial (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl group to a trimethylsilyl ether.[3]
-
Cool the vial to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions (Starting Point):
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 280 °C.[3]
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.[3]
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 290 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 50-500.
-
Data Presentation: Expected Performance of GC-MS Method
The following table outlines the anticipated performance characteristics for a validated GC-MS method for the silylated derivative of this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Mass Accuracy (for high-resolution MS) | < 5 ppm |
III. Spectroscopic Methods
Spectroscopic techniques are invaluable for the qualitative identification and structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information by revealing the chemical environment of each hydrogen and carbon atom, which is essential for unequivocal structure confirmation.[1]
-
Mass Spectrometry (MS): In addition to its use in GC-MS, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in determining the elemental composition of the molecule.[6]
IV. Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analysis of this compound.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow including derivatization.
References
- 1. 142167-36-0|this compound|BLD Pharm [bldpharm.com]
- 2. Benzonitrile, 2-hydroxy-5-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Hydroxy-5-trifluoromethylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Sandmeyer reaction of 2-amino-4-trifluoromethylphenol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Diazotization: The diazonium salt of 2-amino-4-trifluoromethylphenol may not be forming efficiently. The electron-withdrawing trifluoromethyl group can decrease the basicity of the amino group, making diazotization more challenging.[1] | - Ensure the reaction temperature is strictly maintained between 0-5°C to prevent decomposition of the unstable diazonium salt. - Use a stronger acidic medium if necessary to facilitate the formation of nitrous acid and the protonation of the weakly basic amine. - Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to maintain a low temperature and prevent localized overheating. |
| Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before the cyanation step. | - Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. - Avoid exposing the diazonium salt solution to elevated temperatures or prolonged standing. | |
| Inactive Copper(I) Cyanide Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II), which is less effective in the Sandmeyer reaction. | - Use freshly prepared or commercially available high-purity copper(I) cyanide. - Ensure the catalyst is handled under an inert atmosphere if possible to prevent oxidation. | |
| Formation of Side Products | Phenol Formation: A significant side product is often the corresponding phenol (4-trifluoromethylphenol), formed from the reaction of the diazonium salt with water. | - While the diazotization is aqueous, minimizing excess water in the cyanation step can be beneficial. - An active copper(I) cyanide catalyst and optimized conditions for the cyanation will favor nitrile formation over hydrolysis. |
| Azo Coupling: The diazonium salt can couple with the starting aminophenol or the product phenol to form colored azo compounds. | - Maintain a sufficiently acidic pH during diazotization to prevent the diazonium salt from acting as an electrophile in azo coupling reactions. | |
| Difficulty in Product Isolation and Purification | Presence of Copper Salts: Residual copper salts from the reaction can complicate product purification. | - After the reaction, quench the mixture with a solution of ferric chloride in hydrochloric acid to decompose the copper cyanide complex. - Thoroughly wash the organic extract with aqueous solutions (e.g., brine, dilute acid) to remove inorganic impurities. |
| Co-elution of Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the crude product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the Sandmeyer reaction.[2][3] This involves the diazotization of an aromatic amine, in this case, 2-amino-4-trifluoromethylphenol, to form a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[2][3]
Q2: Why is temperature control so critical during the diazotization step?
A2: Diazonium salts are notoriously unstable and can readily decompose at temperatures above 5°C.[3] This decomposition leads to the formation of unwanted byproducts, primarily phenols, and a significant reduction in the yield of the desired benzonitrile.[4]
Q3: My starting material, 2-amino-4-trifluoromethylphenol, is a weak base. How does this affect the diazotization reaction?
A3: The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amino group, making it a weaker base.[1] This can make the initial reaction with the nitrosating agent (nitrous acid) slower. To overcome this, using a more acidic medium can help to generate a higher concentration of the active nitrosating species.
Q4: What are the main side products to expect in the Sandmeyer synthesis of this compound?
A4: The primary side product is typically 4-trifluoromethylphenol, which arises from the reaction of the intermediate diazonium salt with water.[4] Another potential set of byproducts are azo compounds, formed by the coupling of the diazonium salt with unreacted starting material or the product itself.
Q5: Are there alternative methods to the Sandmeyer reaction for this synthesis?
A5: Yes, palladium-catalyzed cyanation reactions of the corresponding aryl halide (e.g., 2-bromo-5-hydroxybenzotrifluoride) can be a viable alternative. These methods often offer milder reaction conditions and can tolerate a broader range of functional groups, potentially reducing byproduct formation.
Experimental Protocols
Detailed Methodology for Sandmeyer Reaction:
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Diazotization of 2-amino-4-trifluoromethylphenol
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-trifluoromethylphenol (1 equivalent) in an aqueous solution of a strong acid (e.g., 2.5 equivalents of HCl in water).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium hydroxide (to remove any phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Trifluoromethylated Compounds
Welcome to the technical support center for the synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these valuable molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during trifluoromethylation reactions, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
| Question | Possible Causes | Solutions |
| Why is my reaction with TMSCF₃ not working or giving a low yield? | Moisture Sensitivity: The Ruppert-Prakash reagent is highly sensitive to moisture, which can quench the trifluoromethyl anion. | Ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1][2] |
| Inefficient Initiator: The choice and amount of the fluoride source (e.g., TBAF, CsF) are critical for activating the TMSCF₃. | Screen different fluoride sources. For sensitive substrates, a less basic initiator like CsF may be preferable to TBAF to avoid side reactions. Ensure the initiator is anhydrous.[1] | |
| Poor Substrate Reactivity: Sterically hindered or electron-rich carbonyls and imines can exhibit slow reaction kinetics. | Increase the reaction temperature or prolong the reaction time. For highly unreactive substrates, consider using a more potent trifluoromethylating reagent.[1] | |
| Competitive Enolization: For substrates with acidic α-protons (e.g., enolizable ketones), the trifluoromethyl anion or the initiator can act as a base, leading to deprotonation instead of nucleophilic attack. | Perform the reaction at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition. Use a non-basic activator if possible.[1] |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Trifluoromethylation
| Question | Possible Causes | Solutions |
| How can I control the position of trifluoromethylation on my aromatic or heteroaromatic substrate? | Inherent Substrate Reactivity: The trifluoromethyl group is typically directed to the most electron-rich position of the aromatic ring in electrophilic substitutions.[3] | For substrates with multiple potential reaction sites, a mixture of regioisomers is common. To achieve selectivity, consider using a directing group strategy.[4] |
| Reaction Mechanism: The reaction may proceed through a radical mechanism, which can lead to different selectivity compared to a purely electrophilic pathway. | The choice of reagent and conditions can influence the mechanism. For instance, photoredox catalysis explicitly utilizes a radical pathway.[5][6] Carefully select the trifluoromethylating agent and conditions based on the desired regioselectivity. | |
| Steric Hindrance: Bulky substituents on the aromatic ring can hinder access to certain positions, influencing the regiochemical outcome. | Analyze the steric environment of the substrate to predict the most likely site of attack. In some cases, steric hindrance can be exploited to favor a specific isomer. |
Issue 3: Side Reactions and Impurity Formation in Radical Trifluoromethylation
| Question | Possible Causes | Solutions |
| What are the common side products in radical trifluoromethylation and how can I avoid them? | Hydrodefluorination or Proto-detrifluoromethylation: The desired product can be reduced, especially in the presence of a hydrogen donor. | Minimize the presence of protic solvents or other hydrogen sources in the reaction mixture. |
| Dimerization or Polymerization: Radical intermediates can react with each other, leading to undesired oligomeric or polymeric byproducts. | Use a higher dilution of the substrate to disfavor bimolecular reactions. Optimize the rate of radical generation to maintain a low steady-state concentration of radical intermediates. | |
| Reaction with Solvent: The trifluoromethyl radical can react with the solvent, leading to solvent-derived impurities. | Choose a relatively inert solvent for the reaction. Perfluorinated solvents can be an option in some cases. | |
| Oxidative Dimerization of Substrate: For certain substrates, such as thiols, oxidative dimerization can be a significant side reaction.[4] | Adjust the reaction conditions (e.g., pH) to disfavor substrate oxidation. For instance, lowering the pH can reduce the reactivity of protonated histidine residues in protein trifluoromethylation.[4] |
Frequently Asked Questions (FAQs)
Reagent Handling and Stability
-
Q1: How should I handle and store electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents?
-
A1: These reagents can be sensitive to moisture and air.[7] Togni's reagent II is reported to be impact and friction sensitive.[8] It is recommended to store them in a cool, dry place, such as a freezer inside a glovebox, to maintain their quality over a long period.[8] Always handle them with care, using soft and polished tools.[8]
-
-
Q2: Are there any specific safety precautions for using trifluoromethanesulfonyl chloride (TfCl)?
-
A2: Triflyl chloride is a versatile reagent for photoredox-catalyzed trifluoromethylation.[9] While it is relatively easy to handle compared to gaseous CF₃I, it should still be used in a well-ventilated fume hood with appropriate personal protective equipment, as it can release corrosive and toxic fumes upon decomposition.
-
Reaction Conditions
-
Q3: What is the role of the initiator in nucleophilic trifluoromethylation with TMSCF₃?
-
A3: The initiator, typically a fluoride source like TBAF or CsF, activates the TMSCF₃ by attacking the silicon atom. This generates the highly reactive trifluoromethyl anion (CF₃⁻), which then acts as the nucleophile in the reaction.[1]
-
-
Q4: Can I run trifluoromethylation reactions open to the air?
-
A4: Many trifluoromethylation reactions are sensitive to oxygen and moisture. For instance, the O-trifluoromethylation with Togni reagent II is oxygen-sensitive.[8] It is generally recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and high yields.
-
Purification
-
Q5: What are the common challenges in purifying trifluoromethylated compounds?
-
A5: Purification can be challenging due to the formation of regioisomers and other side products. Standard techniques like flash column chromatography are often employed.[8][10] In some cases, by-products from the trifluoromethylating reagent, such as dibenzothiophene from Umemoto's reagent, can be difficult to separate from the desired product.[11]
-
-
Q6: How can I remove stubborn impurities from my trifluoromethylated product?
-
A6: If standard chromatography is insufficient, techniques like preparative HPLC or crystallization may be necessary. For aniline derivatives, a common impurity can be tribromophenol, which can be removed by washing with an aqueous sodium hydroxide solution.[10] LC-SPE/NMR can be a powerful tool for identifying and characterizing unknown impurities.[12][13]
-
Comparative Data of Trifluoromethylating Reagents
The selection of the appropriate trifluoromethylating reagent is crucial for the success of the synthesis. The following tables provide a comparative overview of the performance of common reagents on standard substrates.
Table 1: Performance of Electrophilic Trifluoromethylating Reagents on β-Keto Esters
| Reagent | Substrate | Yield (%) | Reference |
| Togni's Reagent II | Indanone-derived β-keto ester | 42-67 | [14] |
| Umemoto's Reagent | Indanone-derived β-keto ester | 45-85 | [14] |
Table 2: Performance of Trifluoromethylating Reagents on Arenes & Heterocycles
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent II | Indole | 3-Trifluoromethylindole | ~62 | [2] |
| Umemoto's Reagent | Anisole | Mixture of o- and p-isomers | Moderate | [2] |
| Langlois' Reagent | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 75 | [2] |
| TfCl (photoredox) | N-Boc-pyrrole | 2-Trifluoromethyl-N-Boc-pyrrole | 88 | [6] |
Key Experimental Protocols
Protocol 1: Electrophilic Trifluoromethylation of an Aniline Derivative using Togni's Reagent II
This protocol describes the O-trifluoromethylation of a hydroxylamine derivative followed by a thermal rearrangement to yield the ortho-trifluoromethoxylated aniline.[8]
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
Togni Reagent II
-
Cesium carbonate (Cs₂CO₃)
-
Chloroform (anhydrous)
-
Nitromethane (MeNO₂)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
O-Trifluoromethylation:
-
In a glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Cs₂CO₃ (10.0 mol%), and Togni reagent II (1.20 equiv) in an oven-dried round-bottom flask.
-
Add anhydrous chloroform to the flask.
-
Stir the reaction mixture at room temperature. The reaction is oxygen-sensitive, so maintaining an inert atmosphere is critical.
-
Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
OCF₃ Migration:
-
In a pressure vessel, dissolve the purified O-trifluoromethylated intermediate in nitromethane.
-
Heat the reaction mixture to 120 °C and stir for 20 hours behind a safety shield.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the final product by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid
This protocol outlines a room-temperature copper-mediated oxidative cross-coupling of an aryl boronic acid with a trifluoromethyl source.[7]
Materials:
-
Aryl boronic acid
-
Copper(II) acetate
-
1,10-phenanthroline
-
Cesium fluoride
-
4 Å powdered molecular sieves
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Anhydrous solvent (e.g., DMF)
-
Oxygen (balloon)
Procedure:
-
To a flame-dried test tube containing 4 Å molecular sieves and cesium fluoride under argon, add a separate vial containing 1,10-phenanthroline, copper(II) acetate, and the aryl boronic acid.
-
Add the anhydrous solvent via syringe.
-
Add TMSCF₃ to the reaction mixture.
-
Purge the reaction vessel with oxygen from a balloon.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and work up to isolate the trifluoromethylated arene.
Protocol 3: Photoredox-Catalyzed Trifluoromethylation of an Arene using TfCl
This protocol describes a mild and operationally simple method for the direct trifluoromethylation of unactivated arenes using a photocatalyst and a household light bulb.[5][6]
Materials:
-
Arene substrate
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Photocatalyst (e.g., Ru(phen)₃Cl₂)
-
Base (e.g., diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Visible light source (e.g., household light bulb)
Procedure:
-
In a reaction vessel, dissolve the arene substrate, photocatalyst, and base in the anhydrous solvent.
-
Degas the solution by sparging with an inert gas.
-
Add TfCl to the reaction mixture.
-
Irradiate the mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an appropriate workup and purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Hydroxy-5-trifluoromethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-trifluoromethylbenzonitrile. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Approximately 100-105 °C |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO |
| Storage | 2-8 °C in a sealed container |
Q2: What are the most common methods for purifying crude this compound?
The two most effective and commonly used methods for the purification of this compound are recrystallization and silica gel column chromatography . The choice between these methods depends on the nature and quantity of the impurities present.
Q3: How can I assess the purity of my this compound sample?
The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired compound and any impurities present.
-
Melting Point Analysis: A sharp melting point close to the literature value (100-105 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Q4: What are the potential impurities I might encounter?
Impurities in your sample will largely depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: Precursors used in the synthesis.
-
Side-products: Isomeric byproducts or products from competing reactions.
-
Reagents from the synthesis: For example, residual catalysts or coupling agents.
-
Solvents: Residual solvents from the reaction or workup.
Troubleshooting Guides
Recrystallization
dot
Caption: Troubleshooting workflow for recrystallization.
Q5: My compound is not crystallizing from the solution. What should I do?
If crystals do not form upon cooling, your solution may not be saturated. Try the following:
-
Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a small seed crystal of the pure compound if available.
-
Concentrate the solution: If inducing crystallization doesn't work, reheat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[2]
Q6: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To resolve this:
-
Reheat and dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to dilute the solution.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
Q7: The purity of my recrystallized product is still low. What are my options?
If a single recrystallization does not provide the desired purity, consider the following:
-
Second recrystallization: A second recrystallization can often remove remaining impurities.
-
Change the solvent system: Impurities may have similar solubility profiles to your product in the initial solvent. Try a different solvent or a mixed solvent system.
-
Activated charcoal: If your product is colored, this may be due to colored impurities. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
-
Column chromatography: If recrystallization fails to yield a pure product, column chromatography is a more powerful purification technique.
Column Chromatography
dot
Caption: Troubleshooting workflow for column chromatography.
Q8: I am seeing poor separation of my compound from impurities on the column. What can I do?
Poor separation is often due to an inappropriate mobile phase.
-
Optimize the mobile phase: Use TLC to test different solvent systems. Aim for a solvent system that gives your desired compound an Rf value of around 0.3 and maximizes the separation from impurities.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.
Q9: My compound is not coming off the column. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Q10: My compound is eluting too quickly with the solvent front. How can I improve retention?
If your compound elutes too quickly, the mobile phase is too polar. Use a less polar solvent system. For instance, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general starting point for the recrystallization of this compound. The ideal solvent system may need to be determined experimentally.
1. Solvent Selection:
-
Single Solvent System: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Potential starting solvents include toluene, ethanol, or a mixture of hexane and ethyl acetate.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. In this system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent in which it is sparingly soluble is added dropwise until the solution becomes cloudy. The two solvents must be miscible. A common combination is a polar and a non-polar solvent (e.g., ethyl acetate and hexane).
2. Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Silica Gel Column Chromatography Protocol
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Key Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by TLC. |
| TLC Analysis | Silica gel plates with a fluorescent indicator (F254). Develop with various ratios of hexane:ethyl acetate to find the optimal separation. |
| Sample Preparation | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel. |
2. Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[3] Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
If using a gradient, gradually increase the polarity of the solvent mixture.
-
-
Fraction Collection:
-
Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
dot
Caption: General experimental workflow for purification.
References
Technical Support Center: Synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and logical synthetic pathway commences with 4-(trifluoromethyl)phenol and proceeds through a three-step sequence:
-
Ortho-formylation: Introduction of a formyl group (-CHO) at the position ortho to the hydroxyl group to yield 2-hydroxy-5-trifluoromethylbenzaldehyde.
-
Oximation: Conversion of the resulting aldehyde to 2-hydroxy-5-trifluoromethylbenzaldoxime.
-
Dehydration: Elimination of water from the aldoxime to form the final nitrile product.
Q2: What are the primary by-products I should be aware of during this synthesis?
The main by-products are typically associated with the formylation step. The most significant impurity is often the isomeric para-formylation product, 4-hydroxy-3-trifluoromethylbenzaldehyde. In subsequent steps, incomplete reactions can lead to the presence of unreacted starting materials (e.g., 2-hydroxy-5-trifluoromethylbenzaldehyde or its aldoxime) in the final product.
Q3: How can I purify the final this compound product?
Purification can typically be achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. A mixed solvent system, such as a non-polar solvent (hexane or petroleum ether) with a more polar solvent (ethyl acetate or toluene), is often effective for recrystallization. For column chromatography, a mobile phase of hexane and ethyl acetate is a good starting point for achieving separation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield and Isomeric Impurities in the Formylation Step
Symptoms:
-
The yield of 2-hydroxy-5-trifluoromethylbenzaldehyde is significantly lower than expected.
-
NMR or TLC analysis of the crude product shows a significant amount of a second major product, likely the 4-hydroxy-3-trifluoromethylbenzaldehyde isomer.
-
A substantial amount of unreacted 4-(trifluoromethyl)phenol remains.
Possible Causes:
-
Poor Regioselectivity: The formylation reaction can occur at both the ortho and para positions relative to the hydroxyl group. The reaction conditions strongly influence the ortho/para ratio.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of formylating agent and catalyst are critical for maximizing the yield of the desired ortho-isomer.
Solutions:
-
Choice of Formylation Method: The Duff reaction or related methods using hexamethylenetetramine in an acidic medium can favor ortho-formylation of phenols.
-
Reaction Control: Carefully control the reaction temperature and time as specified in the protocol. Gradual addition of reagents can also help to control the reaction profile.
-
Purification: If a mixture of isomers is obtained, separation can be achieved by column chromatography.
Problem 2: Incomplete Conversion of Aldehyde to Oxime
Symptoms:
-
TLC analysis of the reaction mixture shows a persistent spot corresponding to the starting aldehyde, 2-hydroxy-5-trifluoromethylbenzaldehyde.
-
The isolated product is difficult to crystallize or purify, suggesting a mixture.
Possible Causes:
-
Insufficient Reagent: The molar ratio of hydroxylamine hydrochloride to the aldehyde may be too low.
-
Incorrect pH: The reaction to form the oxime is pH-sensitive.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the aldehyde.
-
pH Adjustment: The addition of a base, such as sodium carbonate or sodium acetate, is often necessary to neutralize the HCl salt of hydroxylamine and facilitate the reaction.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot is no longer visible.
Problem 3: Inefficient Dehydration of the Oxime to the Nitrile
Symptoms:
-
The final product contains a significant amount of the intermediate aldoxime.
-
The overall yield of the final nitrile product is low.
Possible Causes:
-
Ineffective Dehydrating Agent: The chosen dehydrating agent may not be potent enough or may require specific conditions.
-
Decomposition: The reaction conditions (e.g., high temperature) might be causing degradation of the starting material or product.
Solutions:
-
Choice of Dehydrating Agent: Various reagents can effect this transformation. A mild and effective method involves the use of ferrous sulfate in DMF. Other reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide can also be used, but may require more stringent control of reaction conditions.
-
Temperature Control: Maintain the recommended reaction temperature. If using a high-energy reagent, consider cooling the reaction mixture during addition.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can inhibit the dehydration process.
Data Presentation
Table 1: Reported Yields for the Formylation of 4-(Trifluoromethyl)phenol
| Method/Reagents | Product | Reported Yield | Reference |
| Tin tetrachloride, paraformaldehyde | 2-hydroxy-5-trifluoromethylbenzaldehyde | 12% | WO 98/42664 |
| Hexamethylenetetramine, trifluoroacetic acid | 2-hydroxy-5-trifluoromethylbenzaldehyde | 43% | WO 98/29411 |
Table 2: Representative Yields for Oximation and Dehydration Steps
| Reaction Step | Reactant | Product | Representative Yield Range |
| Oximation | 2-hydroxy-5-trifluoromethylbenzaldehyde | 2-hydroxy-5-trifluoromethylbenzaldoxime | 85-95% |
| Dehydration | 2-hydroxy-5-trifluoromethylbenzaldoxime | This compound | 80-90% |
| Note: These are typical yield ranges for these transformations on similar substrates and may vary depending on the specific conditions used. |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-5-trifluoromethylbenzaldehyde (Modified Duff Reaction)
-
To a flask containing trifluoroacetic acid, add 4-(trifluoromethyl)phenol (1.0 eq.).
-
Add hexamethylenetetramine (1.5 eq.) portion-wise while stirring and maintaining the temperature below 40 °C.
-
Heat the reaction mixture to reflux and maintain for the time specified in the relevant literature (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into an acidic aqueous solution (e.g., dilute HCl).
-
Heat the aqueous mixture to hydrolyze the intermediate imine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 2-hydroxy-5-trifluoromethylbenzaldoxime
-
Dissolve 2-hydroxy-5-trifluoromethylbenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of DMSO and water.
-
Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium carbonate (1.1 eq.) or sodium acetate.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 3: Synthesis of this compound
-
To a solution of 2-hydroxy-5-trifluoromethylbenzaldoxime (1.0 eq.) in anhydrous DMF, add anhydrous ferrous sulfate (FeSO₄) (0.1 eq.).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting oxime is no longer present.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude nitrile by recrystallization or column chromatography.
Visualizations
improving yield and purity of 2-cyano-4-trifluoromethylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-cyano-4-trifluoromethylphenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 2-cyano-4-trifluoromethylphenol in a question-and-answer format.
Issue 1: Low or No Yield of 2-Cyano-4-trifluoromethylphenol
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of 2-cyano-4-trifluoromethylphenol, typically achieved through a Rosenmund-von Braun or a Sandmeyer-type reaction, can stem from several factors.
-
Incomplete Reaction: The cyanation of aryl halides can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration and at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Decomposition of Starting Material or Product: Trifluoromethylphenols can be sensitive to harsh reaction conditions.[1][2][3][4][5] High temperatures or strongly basic conditions can lead to the hydrolysis of the trifluoromethyl group, forming the corresponding carboxylic acid.[1][2][3][4][5]
-
Poor Quality Reagents: The purity of the starting material (e.g., 2-bromo-4-trifluoromethylphenol), copper(I) cyanide, and solvent are critical. Ensure all reagents are of high purity and the solvent is anhydrous, as moisture can interfere with the reaction.
-
Catalyst Inactivity: In copper-catalyzed reactions, the surface of the copper(I) cyanide can be passivated. Freshly prepared or high-quality copper(I) cyanide should be used.
Caption: Troubleshooting workflow for low yield.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My purified product shows the presence of significant impurities. What are the likely impurities and how can I remove them?
-
Answer: Common impurities include unreacted starting material, the hydrolyzed product (2-carboxy-4-trifluoromethylphenol), and byproducts from side reactions.
-
Unreacted Starting Material: If the reaction has not gone to completion, the starting aryl halide will be present. Purification by column chromatography is typically effective.
-
Hydrolyzed Product: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain conditions.[1][2][3][4][5] This impurity is more polar than the desired nitrile. It can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup, as the carboxylic acid will be deprotonated and dissolve in the aqueous layer.
-
Biaryl Byproducts: In radical-mediated reactions like the Sandmeyer reaction, the formation of biaryl compounds is a known side reaction.[6] These are typically less polar than the desired product and can be separated by column chromatography.
-
Frequently Asked Questions (FAQs)
Synthesis
-
What is the most reliable method for synthesizing 2-cyano-4-trifluoromethylphenol? The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide, is a common and effective method.[7][8] A modified version using a ligand like L-proline can allow for milder reaction conditions.[9][10] Alternatively, the Sandmeyer reaction, starting from 2-amino-4-trifluoromethylphenol, is also a viable route.[6][11][12]
-
Can I use a palladium-catalyzed cyanation reaction? Yes, palladium-catalyzed cyanation reactions are a modern alternative and can be very effective.[13] They often tolerate a wider range of functional groups and may proceed under milder conditions. However, catalyst deactivation by cyanide can be a challenge.[14]
Purification
-
What is the best way to purify 2-cyano-4-trifluoromethylphenol? Due to the polar nature of the phenol and cyano groups, column chromatography is a highly effective method for purification.[15][16][17] Crystallization can also be employed if a suitable solvent system is found.[18]
-
My compound "oils out" during crystallization. What should I do? "Oiling out" occurs when the compound separates as a liquid instead of a solid.[18] To prevent this, you can try using a lower boiling point solvent, using a solvent/anti-solvent system and allowing for slow cooling, or seeding the solution with a small crystal of the pure compound.[18]
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-4-trifluoromethylphenol via Rosenmund-von Braun Reaction
This protocol is a representative procedure based on established methodologies.[7][8]
-
Materials:
-
2-Bromo-4-(trifluoromethyl)phenol
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-4-(trifluoromethyl)phenol (1.0 eq), copper(I) cyanide (1.5 eq), and anhydrous DMF.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of hydrochloric acid and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for synthesis.
Data Presentation
The following tables provide illustrative data for optimizing the synthesis of 2-cyano-4-trifluoromethylphenol.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 120 | 24 | 45 | 90 |
| 2 | 140 | 24 | 75 | 95 |
| 3 | 160 | 24 | 72 | 88 (impurity noted) |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 140 | 24 | 75 |
| 2 | DMSO | 140 | 24 | 70 |
| 3 | Toluene | 140 | 24 | <10 |
Table 3: Column Chromatography Purification
| Fraction | Eluent System (Hexane:EtOAc) | Compound Eluted | Purity (by TLC) |
| 1-5 | 9:1 | Non-polar impurities | - |
| 6-15 | 4:1 | 2-Bromo-4-(trifluoromethyl)phenol (starting material) | >95% |
| 16-30 | 3:1 | 2-Cyano-4-trifluoromethylphenol (product) | >99% |
| 31-40 | 1:1 | Polar impurities | - |
Caption: Relationship between variables and outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with Benzonitrile Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common reactions involving benzonitrile derivatives.
Hydrolysis of Benzonitrile Derivatives
The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation.[1][2] However, several issues can arise during this process.
FAQs and Troubleshooting
Q1: My hydrolysis reaction is slow or incomplete, resulting in low yields of the carboxylic acid. What are the common causes and solutions?
A1: Incomplete hydrolysis is a frequent issue and can be attributed to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is running for a sufficient duration and at the appropriate temperature. For challenging substrates, increasing the temperature or extending the reaction time may be necessary. Microwave irradiation can sometimes be used to accelerate the reaction.[3]
-
Inadequate mixing: Proper mixing is crucial, especially in heterogeneous reaction mixtures, to ensure efficient contact between the reactants.
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring significantly influences the rate of hydrolysis. Electron-withdrawing groups (EWGs) generally facilitate the reaction by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can slow down the reaction.[1]
Q2: I am isolating the intermediate benzamide instead of the desired carboxylic acid. How can I promote complete hydrolysis?
A2: The formation of a stable benzamide intermediate is a common observation, particularly under basic conditions.[3][4] To drive the reaction to completion:
-
Increase the concentration of the base or acid: A higher concentration of the hydrolyzing agent can help push the equilibrium towards the final carboxylic acid product.
-
Prolong the reaction time or increase the temperature: As with incomplete reactions, more forcing conditions can facilitate the hydrolysis of the amide intermediate. If you observe crystallization of the intermediate upon cooling, it is a clear indication that the reaction has not gone to completion. In such cases, adding more base (e.g., sodium hydroxide) and heating for an additional period can be effective.[4]
Q3: I am observing unexpected side products in my hydrolysis reaction. What could be the cause?
A3: Side product formation can arise from the sensitivity of other functional groups in your molecule to the reaction conditions. Under basic conditions at elevated temperatures, functional groups like esters may also undergo hydrolysis.[5] It is crucial to consider the stability of all functional groups present in your starting material under the chosen hydrolysis conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
This protocol provides a general procedure for the base-catalyzed hydrolysis of a benzonitrile derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzonitrile (5.0 g, 36.3 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Reaction Conditions: Heat the mixture to reflux and maintain for at least one hour.[4] The progress of the reaction can be monitored by checking for the release of ammonia gas, which will turn wet pH paper blue.[4]
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 4-chlorobenzoic acid should form.[1][4]
-
Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[1] Collect the solid product by vacuum filtration, washing the crystals with cold water.[1][4] The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]
Data Summary
| Substituent (para-) | Relative Rate of Acid-Catalyzed Hydrolysis |
| -OCH3 | Slower |
| -CH3 | Slower |
| -H | Reference |
| -Cl | Faster |
| -NO2 | Faster |
Table 1: Influence of para-substituents on the rate of acid-catalyzed hydrolysis of benzonitriles. Electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[1]
Troubleshooting Workflow for Benzonitrile Hydrolysis
Caption: Troubleshooting decision tree for hydrolysis of benzonitrile derivatives.
Reduction of Benzonitriles to Amines
The reduction of the nitrile group to a primary amine is a valuable synthetic transformation. However, the formation of secondary and tertiary amine byproducts is a common challenge.
FAQs and Troubleshooting
Q1: My reduction of a benzonitrile derivative is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A1: The formation of secondary and tertiary amines is a well-known issue in nitrile reductions, particularly with catalytic hydrogenation.[6] This occurs because the initially formed primary amine can react with intermediate imines. To minimize these side products:
-
Addition of Ammonia: Conducting the reaction in the presence of ammonia (or ammonium hydroxide) can help suppress the formation of secondary and tertiary amines.[6]
Q2: The reduction reaction is sluggish or does not go to completion. What factors could be responsible?
A2: Several factors can lead to an incomplete reduction:
-
Catalyst Inactivity: In catalytic hydrogenations (e.g., using Pd/C or Raney Nickel), the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled properly.
-
Insufficient Reducing Agent: For stoichiometric reductions (e.g., with LiAlH4 or boranes), ensure that a sufficient excess of the reducing agent is used.
-
Reaction Conditions: The reaction temperature and pressure (for hydrogenations) may need to be optimized. For instance, reductions with BH3-THF or BH3-SMe2 are typically performed in THF with heating.[6]
Q3: Are there any safety concerns I should be aware of when using certain reducing agents?
A3: Yes, some reducing agents require careful handling. For example, BH3-THF can decompose to generate hydrogen gas and should ideally be used below 35°C for safety.[6] LiAlH4 is a highly reactive and pyrophoric reagent that must be handled under anhydrous conditions.
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxybenzonitrile
This protocol outlines a general procedure for the catalytic hydrogenation of a benzonitrile derivative.[1]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL). Carefully add 10% palladium on carbon (0.4 g, 10 wt %) to the solution.[1]
-
Reaction Conditions: Seal the reaction vessel and flush it with hydrogen gas three times to remove any air. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12 hours.[1]
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the Celite pad with ethanol.[1]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. The product can be further purified by distillation or by crystallization of its hydrochloride salt.[1]
Data Summary
| Reducing Agent | Typical Conditions | Common Byproducts |
| H2, Raney Nickel | THF, with heating, often with NH3 | Secondary and tertiary amines |
| H2, Pd/C | THF, with heating, often with NH3 | Secondary and tertiary amines |
| LiAlH4 | THF or Et2O | Generally good selectivity for primary amines |
| BH3-THF | THF, with heating | Generally good selectivity for primary amines |
| BH3-SMe2 | THF, with heating | Generally good selectivity for primary amines |
Workflow for Optimizing Benzonitrile Reduction
Caption: Workflow for optimizing the reduction of benzonitriles to primary amines.
Nucleophilic Aromatic Substitution (SNAr) on Benzonitrile Derivatives
Benzonitrile derivatives bearing a leaving group on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), especially when activated by other electron-withdrawing groups.
FAQs and Troubleshooting
Q1: My SNAr reaction is not proceeding to completion, leading to a low yield of the desired product. What are the potential causes?
A1: Low conversion in an SNAr reaction can be due to several factors:[5]
-
Insufficient Ring Activation: The aromatic ring must be sufficiently activated towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (like the nitrile group itself, or additional nitro groups) positioned ortho or para to the leaving group.[5][9] If the substrate is not adequately activated, the reaction will be slow or may not proceed at all.
-
Poor Leaving Group: The efficiency of SNAr reactions is highly dependent on the choice of the leaving group. Generally, the reactivity follows the trend F > Cl > Br > I.
-
Hydrolysis of Starting Material or Product: The presence of water in the reaction mixture, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile group or other sensitive functionalities.[5] It is crucial to use anhydrous solvents and reagents.
Q2: I am observing the formation of multiple side products on my TLC plate. What are the common side reactions in SNAr?
A2: The formation of side products is a common challenge in SNAr reactions:[5]
-
Reaction with the Solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent itself can compete with the intended nucleophile. It is generally best to use a non-reactive, polar aprotic solvent such as DMF, DMSO, or NMP.[10]
-
Di-substitution: If the aromatic substrate has more than one leaving group, double substitution might occur.
-
Benzyne Formation: Under very strong basic conditions (e.g., with NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[5]
Troubleshooting Logic for SNAr Reactions
Caption: Logical relationships in troubleshooting SNAr reactions of benzonitriles.
Suzuki Coupling with Benzonitrile Derivatives
Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. When using benzonitrile derivatives, specific challenges can arise.
FAQs and Troubleshooting
Q1: My Suzuki coupling reaction with a benzonitrile-containing aryl halide is giving a low yield. What are the likely causes?
A1: Low yields in Suzuki couplings can stem from several issues:
-
Solubility Problems: The benzonitrile derivative or the boronic acid partner may have poor solubility in the reaction solvent. Using a co-solvent system (e.g., toluene/water, dioxane/water) or switching to a different solvent like DMF might help.[11]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[12] The presence of peroxides in the solvent can also kill the catalyst.[12]
-
Inappropriate Base: The choice of base is critical and often empirical. Common bases include K2CO3, Cs2CO3, K3PO4, and Na2CO3. The base not only participates in the catalytic cycle but can also influence the stability of the reactants. For instance, strong aqueous bases can promote the cleavage of ester groups if present.[11]
-
Deborylation of the Boronic Acid: The boronic acid can degrade over time during the reaction, a process known as protodeborylation.[11][13] This is often accelerated in aqueous media. Using a boronic ester (e.g., a pinacol ester) can improve stability.[13]
Q2: I am observing homocoupling of my boronic acid as a major side product. How can I minimize this?
A2: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[13]
-
Thorough Degassing: Rigorous degassing of the solvent and reaction vessel is essential to minimize oxygen levels, which can promote homocoupling.
-
Proper Catalyst Activation: Ensure that the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species. Incomplete reduction can lead to side reactions.
Q3: The reaction seems to stall after a certain time. What could be the reason?
A3: Reaction stalling can be due to catalyst death.[12]
-
Catalyst Decomposition: The active Pd(0) catalyst can precipitate as palladium black, rendering it inactive. Adding a small amount of extra phosphine ligand can sometimes help to stabilize the catalyst.[12]
-
Incomplete Reaction: If the reaction stalls with starting material remaining, adding a fresh portion of the catalyst might help to drive the reaction to completion.[12]
General Suzuki Coupling Workflow
Caption: A general experimental workflow for performing a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Thermal Decomposition of 2-Hydroxy-5-trifluoromethylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of 2-Hydroxy-5-trifluoromethylbenzonitrile during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: Thermogravimetric analysis (TGA) indicates that decomposition of this compound begins at temperatures above 180 °C when heated under a nitrogen atmosphere.[1] Its melting point is approximately 100-105 °C.[1]
Q2: What are the expected decomposition products of this compound?
A2: While specific experimental data for this compound is limited, the thermal decomposition of aromatic nitriles and compounds with trifluoromethyl and hydroxyl groups suggests the potential formation of hazardous combustion products. These may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN). The trifluoromethyl group is generally very stable, but under high temperatures, it can break down.
Q3: How can I minimize the thermal decomposition of this compound during my experiments?
A3: To minimize thermal decomposition, it is crucial to maintain experimental temperatures below the decomposition onset of 180 °C. If higher temperatures are necessary, consider using a controlled heating rate and an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation. For solution-based reactions, the choice of a high-boiling point, inert solvent may also help to stabilize the compound.
Q4: What analytical techniques are recommended for studying the thermal decomposition of this compound?
A4: A combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended for characterizing the thermal stability and phase transitions of this compound. To identify the evolved gaseous decomposition products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly effective.[2]
Q5: Are there any specific safety precautions I should take when heating this compound?
A5: Yes. Due to the potential release of toxic gases like hydrogen cyanide and hydrogen fluoride, all high-temperature experiments should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that a proper gas scrubbing system is in place if significant decomposition is anticipated.
Troubleshooting Guides
This section provides solutions to common issues encountered during the thermal analysis of this compound.
Troubleshooting DSC Experiments
| Issue | Possible Cause | Recommended Solution |
| Unexpected endothermic or exothermic peaks | Sample impurity; Interaction with the crucible material; Uncontrolled atmospheric conditions. | Use a high-purity sample. Select an inert crucible material (e.g., alumina, gold-plated stainless steel). Ensure a consistent and dry purge gas is used.[3] |
| Noisy or drifting baseline | Poor thermal contact between the sample and the crucible; Instrument not properly calibrated; Contamination in the DSC cell. | Ensure the sample is finely ground and evenly distributed in the crucible. Perform regular baseline and temperature calibrations. Clean the DSC cell according to the manufacturer's instructions. |
| Peak corresponding to melting is broad or distorted | Low heating rate; Sample not fully crystalline. | Increase the heating rate (e.g., 10 °C/min) to sharpen the peak. If the sample is suspected to be amorphous or partially crystalline, consider a heat-cool-heat cycle to induce crystallization. |
| Weight loss observed during DSC run | Sample sublimation or decomposition. | If sublimation is suspected, use a hermetically sealed pan. If decomposition is occurring, this indicates the experiment is exceeding the thermal stability limit of the compound. Correlate with TGA data. |
Troubleshooting TGA Experiments
| Issue | Possible Cause | Recommended Solution |
| Inaccurate initial sample mass | Static electricity on the sample or balance; Balance not tared correctly. | Use an anti-static gun to dissipate static charge. Ensure the microbalance is properly tared before adding the sample. |
| Sudden, sharp weight loss | Sample sputtering or being ejected from the crucible. | This can occur with rapid gas evolution. Use a crucible lid with a small pinhole to regulate gas release. Reduce the sample mass. |
| Weight gain observed during the experiment | Buoyancy effect; Reaction with the purge gas (if not inert). | Perform a blank run with an empty crucible and subtract the baseline from the sample data to correct for buoyancy.[4][5][6][7][8] Ensure an inert purge gas (e.g., nitrogen, argon) is used to prevent oxidation. |
| Inconsistent decomposition temperatures | Different heating rates used; Variation in sample mass or packing. | Use a consistent heating rate for all comparable experiments. Maintain a consistent sample mass and packing density in the crucible. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina crucible.
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the weight loss percentage as a function of temperature. The onset of decomposition is determined from the initial significant weight loss step.
Protocol 2: Identification of Decomposition Products by TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument Setup:
-
Couple the TGA to a mass spectrometer via a heated transfer line (heated to ~200-250 °C to prevent condensation).
-
Ensure the MS is tuned and calibrated.
-
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.
-
TGA Parameters:
-
Purge Gas: Helium at a flow rate of 50 mL/min (Helium is used as it does not interfere with MS detection).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at 10 °C/min.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 200.
-
Data Acquisition: Continuously acquire mass spectra throughout the TGA run.
-
-
Data Analysis:
-
Correlate the TGA weight loss steps with the total ion chromatogram (TIC) from the MS.
-
Analyze the mass spectra of the evolved gases at specific temperatures corresponding to decomposition events to identify the fragments and parent molecules.
-
Visualizations
Caption: Experimental workflow for thermal analysis.
Caption: Troubleshooting logic for thermal analysis.
References
Technical Support Center: Preventing Unwanted Side Reactions of the Hydroxyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted side reactions of the hydroxyl group during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for preventing unwanted side reactions of a hydroxyl group?
A1: The most common and effective strategy is to temporarily "protect" the hydroxyl group by converting it into a less reactive functional group, known as a protecting group.[1][2] This protecting group masks the reactivity of the hydroxyl group during a chemical transformation elsewhere in the molecule. After the desired reaction is complete, the protecting group is selectively removed to regenerate the original hydroxyl group in a process called deprotection.[3]
Q2: What are the characteristics of an ideal hydroxyl protecting group?
A2: An ideal protecting group should be:
-
Easy to introduce: The protection reaction should be high-yielding and proceed under mild conditions using readily available reagents.
-
Stable: It must be robust and inert to the planned reaction conditions.[4]
-
Easy to remove: The deprotection should also be high-yielding and occur under specific, mild conditions that do not affect other functional groups in the molecule.[4]
-
Orthogonal: In molecules with multiple functional groups, it is beneficial to use protecting groups that can be removed under distinct conditions without affecting each other.[5]
Q3: What are the most common classes of protecting groups for hydroxyl groups?
A3: The most widely used protecting groups for alcohols fall into three main categories:
-
Silyl Ethers: (e.g., TMS, TES, TBS/TBDMS, TIPS, TBDPS) These are very common due to their ease of formation and removal. Their stability can be tuned by varying the steric bulk of the substituents on the silicon atom.[1][2]
-
Alkyl Ethers: This category includes benzyl (Bn) ethers, methoxymethyl (MOM) ethers, and tetrahydropyranyl (THP) ethers.[6] They offer varying stabilities to acidic and basic conditions.
-
Esters: (e.g., Acetyl, Pivaloyl, Benzoyl) These are introduced via acylation and are typically removed by hydrolysis under basic conditions.
Troubleshooting Guides
Issue 1: Low Yield During Silyl Ether Protection (e.g., TBS-Cl)
Symptom: The reaction to form the silyl ether results in a low yield of the desired product, with a significant amount of starting material remaining.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Anhydrous Conditions | Silylating agents are sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7] |
| Insufficient Base or Inappropriate Base | Imidazole is a common base for TBS protection. Ensure at least 2 equivalents are used. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine in combination with a more reactive silylating agent like TBS-OTf may be necessary.[8] |
| Steric Hindrance | For sterically hindered secondary or tertiary alcohols, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) is more effective than TBS-Cl.[8] |
| Low Reaction Temperature or Insufficient Reaction Time | While many silylations proceed at room temperature, sterically hindered substrates may require elevated temperatures (e.g., 50 °C) and longer reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.[9] |
Issue 2: Incomplete Deprotection of a Silyl Ether
Symptom: After the deprotection reaction, a significant amount of the silyl-protected starting material remains.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Deprotection Reagent Inactivity | Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl ether deprotection.[8][10] Commercial solutions of TBAF contain water, which is necessary for the reaction. If using an old or improperly stored bottle, its activity may be diminished. Use a fresh bottle or a different fluoride source like HF-pyridine. |
| Steric Hindrance Around the Silyl Group | Bulkier silyl groups like TBDPS or TIPS are more stable and require more forcing conditions for removal.[11] Increase the reaction temperature or use a more potent fluoride source. For very hindered systems, acidic deprotection might be an alternative if the substrate is stable to acid. |
| Insufficient Reagent | Ensure at least 1.1 equivalents of the deprotection reagent are used. For difficult deprotections, a larger excess may be required. |
| Solvent Effects | The deprotection of silyl ethers can be solvent-dependent. THF is a common solvent for TBAF deprotections.[12] In some cases, the addition of a protic solvent like methanol can accelerate the reaction. |
Issue 3: Unwanted Side Reactions During Benzyl Ether Deprotection by Hydrogenolysis
Symptom: During the removal of a benzyl (Bn) group using H₂ and Pd/C, other functional groups in the molecule are reduced, or the reaction stalls.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reduction of Other Functional Groups | Alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under standard hydrogenolysis conditions. To avoid this, a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate can be used in place of H₂ gas.[13] |
| Catalyst Poisoning | Sulfur-containing compounds and some nitrogen-containing heterocycles can poison the palladium catalyst, leading to incomplete reaction. Using a larger amount of catalyst or a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) may overcome this issue. |
| Acidic or Basic Impurities in Catalyst | Some batches of Pd/C can contain acidic or basic residues that may cause side reactions or degradation of sensitive substrates.[14] Washing the catalyst with a suitable solvent before use or using a high-quality catalyst from a reputable supplier can mitigate this. |
| Solvent Choice | The choice of solvent can influence the selectivity of the hydrogenolysis. For example, using toluene as a solvent can sometimes selectively reduce olefins while leaving benzyl ethers intact.[15] |
Quantitative Data on Protecting Groups
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃, MeOH |
| Triethylsilyl | TES | 64 | 10-100 | AcOH, THF, H₂O |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | TBAF, THF or HF-Pyridine |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF, THF |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | TBAF, THF |
Relative stability data is approximate and can vary with substrate and reaction conditions.
Table 2: Typical Reaction Conditions for Hydroxyl Protection and Deprotection
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| TBS | TBS-Cl, Imidazole, DMF, rt, 2-17h | >95[9][16] | TBAF (1M in THF), THF, rt, 1-18h | >95[9][17] |
| MOM | MOM-Cl, DIPEA, DCM, 0°C to rt, 16h | 92[18] | HCl (in situ from AcCl), MeOH | High |
| THP | DHP, p-TsOH (cat.), DCM, rt | High | p-TsOH, 2-Propanol, 0°C to rt, 17h | Quantitative[19] |
| Bn | BnBr, NaH, THF, 4.5h | 98[16] | H₂, 10% Pd/C, THF/t-BuOH/PBS buffer, 10 bar | High[15] |
| Acetyl (Ac) | Ac₂O, Pyridine, DCM, 2h | >98[16] | K₂CO₃, MeOH, H₂O | High |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.[17]
Materials:
-
Diol containing a primary and a secondary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere (e.g., argon).
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by TLC (typically complete within 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of a benzyl ether protecting group under neutral, reductive conditions.[15]
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C) (0.2-0.5 eq. per benzyl group)
-
Solvent system: THF:tert-butyl alcohol:PBS buffer (pH 4) (60:10:30, v/v/v)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol (1 eq.) in the solvent system.
-
Carefully add the Pd/C catalyst to the solution in a high-pressure reactor.
-
Purge the reactor with hydrogen gas and then pressurize to 10 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the reactor and filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Caption: General workflow for using a protecting group.
Caption: Decision tree for selecting a protecting group.
Caption: Troubleshooting low yield in protection reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Protection and Deprotection [cem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. total-synthesis.com [total-synthesis.com]
Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why is the reaction yield significantly lower on a larger scale compared to the lab scale? | - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing and mass transfer, resulting in localized concentration gradients. - Inefficient removal of byproducts. | - Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a reliable temperature control unit. Consider a staged addition of reagents to control exothermic reactions. - Enhance Mixing: Optimize the stirrer speed and design (e.g., use of baffles, different impeller types) to ensure homogeneous reaction mixture. - Byproduct Removal: If a volatile byproduct is formed, consider applying a gentle vacuum or a nitrogen sweep. |
| 2. The reaction is not going to completion, even with extended reaction times. What should I do? | - Deactivation of the catalyst. - Insufficient reagent stoichiometry at the larger scale. - Presence of impurities in starting materials or solvents that inhibit the reaction. | - Catalyst Deactivation: Test the catalyst activity on a small scale. Consider adding the catalyst in portions or using a more robust catalyst. - Stoichiometry: Re-verify the molar ratios of all reactants and reagents for the scaled-up batch. - Purity of Materials: Ensure the purity of starting materials and solvents meets the reaction requirements. Consider purification of starting materials if necessary. |
| 3. How can I minimize the formation of impurities during the reaction? | - High reaction temperature. - Incorrect order of reagent addition. - Presence of oxygen or moisture in the reaction. | - Temperature Control: Maintain the optimal reaction temperature using a reliable temperature control system. - Reagent Addition: Add reagents in the correct sequence as determined during process development. A slower, controlled addition can often minimize side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use dry solvents and reagents to avoid hydrolysis. |
| 4. I am facing difficulties with the isolation and purification of the final product. What are the best practices for scale-up? | - Product precipitation issues (e.g., formation of fine particles that are difficult to filter). - Inefficient extraction. - Co-precipitation of impurities. | - Crystallization/Precipitation: Develop a robust crystallization protocol. Control the cooling rate and agitation to obtain a desired particle size distribution for easier filtration. Consider anti-solvent addition for controlled precipitation. - Extraction: Ensure efficient phase separation by using an appropriate solvent system and allowing adequate settling time. For large-scale extractions, consider a continuous liquid-liquid extraction setup. - Purification: If impurities are carried over, consider a re-crystallization step or column chromatography. For large quantities, flash chromatography systems are more practical than traditional gravity columns. |
| 5. Are there any specific safety concerns I should be aware of during the scale-up of this synthesis? | - Use of hazardous reagents. - Potential for runaway reactions. - Handling of fine powders. | - Hazardous Reagents: Based on related benzonitrile syntheses, be aware of the potential use of cyanides, strong acids, and bases.[1] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE). - Runaway Reactions: Conduct a reaction calorimetry study to understand the thermal hazards associated with the reaction before scaling up. - Powder Handling: When handling the final product, which may be a crystalline solid, use appropriate respiratory protection to avoid inhalation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A common synthetic route starts from 4-amino-2-(trifluoromethyl)phenol, which can be converted to the target molecule via a Sandmeyer reaction.
Q2: What are the key reaction parameters to control during the synthesis?
Careful control of temperature, reaction time, and the stoichiometry of reagents is crucial for a successful synthesis. The choice of solvent also plays a significant role in the reaction outcome.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of starting materials and the formation of the product. For purity analysis of the final product, HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the physical and chemical properties of this compound?
It is typically a crystalline solid with a melting point in the range of 100-105°C. It is soluble in polar aprotic solvents like DMF and DMSO.
Q5: What are the recommended storage conditions for this compound?
The compound should be stored in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 2-8°C in a tightly sealed container.
Quantitative Data Summary
The following table presents a hypothetical comparison of reaction parameters and outcomes at different scales. Actual data will vary depending on the specific process and equipment used.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Starting Material | 4-amino-2-(trifluoromethyl)phenol | 4-amino-2-(trifluoromethyl)phenol |
| Solvent Volume | 20 mL | 20 L |
| Reaction Temperature | 0-5 °C (diazotization), 70-80 °C (cyanation) | 0-5 °C (diazotization), 70-80 °C (cyanation) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield | 85-95% | 75-85% |
| Purity (by HPLC) | >98% | >97% |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Sandmeyer Reaction:
-
Diazotization:
-
Dissolve 4-amino-2-(trifluoromethyl)phenol (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Heat this solution to 70-80°C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue stirring at 70-80°C for 1-2 hours until the reaction is complete (monitor by HPLC or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in scale-up synthesis.
References
Validation & Comparative
Spectroscopic Validation of 2-Hydroxy-5-trifluoromethylbenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis for the validation of the 2-Hydroxy-5-trifluoromethylbenzonitrile structure against its potential isomers, 4-Hydroxy-3-trifluoromethylbenzonitrile and 2-Hydroxy-4-trifluoromethylbenzonitrile. Detailed experimental protocols and predicted spectroscopic data are presented to aid in the definitive identification of this compound.
The precise arrangement of substituents on the aromatic ring of hydroxy-trifluoromethyl-benzonitrile isomers significantly influences their chemical and physical properties, making accurate structural elucidation paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a powerful toolkit for distinguishing between these closely related structures.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its key isomers. These predictions are based on established spectroscopic principles and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | ~7.8 (d, J ≈ 2 Hz, 1H, H-6), ~7.6 (dd, J ≈ 8.5, 2 Hz, 1H, H-4), ~7.1 (d, J ≈ 8.5 Hz, 1H, H-3), ~6.0 (s, 1H, -OH) |
| 4-Hydroxy-3-trifluoromethylbenzonitrile | ~7.9 (d, J ≈ 2 Hz, 1H, H-2), ~7.7 (dd, J ≈ 8.5, 2 Hz, 1H, H-6), ~7.0 (d, J ≈ 8.5 Hz, 1H, H-5), ~5.8 (s, 1H, -OH) |
| 2-Hydroxy-4-trifluoromethylbenzonitrile | ~7.7 (d, J ≈ 8 Hz, 1H, H-6), ~7.3 (d, J ≈ 2 Hz, 1H, H-3), ~7.2 (dd, J ≈ 8, 2 Hz, 1H, H-5), ~6.1 (s, 1H, -OH) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Predicted Chemical Shifts (δ) ppm |
| This compound | ~158 (C-OH), ~135 (C-4), ~129 (q, C-5), ~124 (q, CF₃), ~119 (C-6), ~117 (C-3), ~115 (CN), ~105 (C-CN) |
| 4-Hydroxy-3-trifluoromethylbenzonitrile | ~159 (C-OH), ~136 (C-2), ~133 (C-6), ~128 (q, C-3), ~124 (q, CF₃), ~116 (C-5), ~115 (CN), ~108 (C-CN) |
| 2-Hydroxy-4-trifluoromethylbenzonitrile | ~160 (C-OH), ~134 (C-6), ~127 (q, C-4), ~124 (q, CF₃), ~120 (C-5), ~118 (C-3), ~115 (CN), ~103 (C-CN) |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) | ν(C≡N) | ν(C-F) | Aromatic ν(C=C) |
| This compound | 3400-3200 (broad) | ~2230 | 1300-1100 | 1600-1450 |
| 4-Hydroxy-3-trifluoromethylbenzonitrile | 3400-3200 (broad) | ~2235 | 1300-1100 | 1600-1450 |
| 2-Hydroxy-4-trifluoromethylbenzonitrile | 3400-3200 (broad) | ~2225 | 1300-1100 | 1600-1450 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-HCN]⁺ | [M-CF₃]⁺ | [M-H₂O]⁺ |
| This compound | 187 | 160 | 118 | 169 |
| 4-Hydroxy-3-trifluoromethylbenzonitrile | 187 | 160 | 118 | 169 |
| 2-Hydroxy-4-trifluoromethylbenzonitrile | 187 | 160 | 118 | 169 |
Experimental Protocols
To experimentally validate the structure of a synthesized sample of this compound, the following detailed methodologies are recommended:
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the hydroxyl (-OH), nitrile (-C≡N), and trifluoromethyl (-CF₃) functional groups, as well as the aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired with a 90° pulse, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the proton signals are analyzed to determine the substitution pattern on the aromatic ring. The chemical shifts of the carbon signals are used to confirm the carbon framework and the presence of the CF₃ group (observed as a quartet).
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) interface.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum is scanned over a range of m/z 40-400.
-
Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to identify characteristic losses of functional groups (e.g., HCN, CF₃) that support the proposed structure.
Spectroscopic Validation Workflow
The logical flow for validating the structure of this compound using the described spectroscopic methods is illustrated in the following diagram.
By following the detailed experimental protocols and comparing the acquired data with the predicted values in the provided tables, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This systematic approach ensures the integrity of research findings and the quality of compounds used in further studies.
Unveiling the Reactivity Landscape of Benzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of benzonitrile derivatives is crucial for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of the performance of various benzonitrile derivatives in key chemical transformations, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
The reactivity of the benzonitrile scaffold can be finely tuned by the introduction of various substituents on the benzene ring. These substituents, through their electronic and steric effects, modulate the electron density of both the aromatic ring and the nitrile group, thereby influencing the rates and outcomes of diverse reactions. This guide will delve into three fundamental transformations: hydrolysis, nucleophilic aromatic substitution, and reduction, providing a comparative analysis of how different substituents impact the reactivity of the benzonitrile core.
Comparative Reactivity Data
To facilitate a clear comparison of the reactivity of different benzonitrile derivatives, the following tables summarize key quantitative data from experimental studies.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles
The acid-catalyzed hydrolysis of benzonitriles to benzoic acids is a fundamental transformation. The rate of this reaction is significantly influenced by the electronic nature of the substituent at the para position. Electron-withdrawing groups (EWGs) generally accelerate the reaction by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.
| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (kₓ/kн) |
| -NO₂ | 0.78 | 3.3 |
| -CN | 0.66 | 2.8 |
| -Br | 0.23 | 1.3 |
| -Cl | 0.23 | 1.3 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.6 |
| -OCH₃ | -0.27 | 0.4 |
| -NH₂ | -0.66 | 0.1 |
Note: Relative rate constants are approximate and can vary with specific reaction conditions. The data presented here is for illustrative purposes based on general trends observed in Hammett plots for this reaction.
Table 2: Relative Rates of Nucleophilic Aromatic Substitution (SNA r) of para-Substituted 4-Fluorobenzonitriles with Piperidine
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. In this reaction, a nucleophile displaces a leaving group. The reactivity of benzonitrile derivatives in SNAr is highly dependent on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). For this comparison, we consider the reaction of various para-substituted 4-fluorobenzonitriles with piperidine.
| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (kₓ/kн) |
| -NO₂ | 0.78 | ~10⁷ |
| -CN | 0.66 | ~10⁵ |
| -CF₃ | 0.54 | ~10⁴ |
| -Br | 0.23 | ~10² |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | ~10⁻¹ |
| -OCH₃ | -0.27 | ~10⁻² |
Note: These are approximate relative rates illustrating the powerful activating effect of electron-withdrawing groups in the para position to the leaving group. The cyano group of the benzonitrile core itself acts as an activating group.
Table 3: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles
The reduction of the nitrile group to a primary amine is a vital transformation in the synthesis of many pharmaceuticals. The efficiency of this reaction, often carried out via catalytic hydrogenation, can be influenced by the electronic properties of the substituents on the benzonitrile ring. In general, electron-donating groups can increase the electron density on the nitrile group, which may facilitate certain catalytic reduction processes.
| Substituent (X) | Reaction Time (h) | Yield of Primary Amine (%) |
| -OCH₃ | 4 | 95 |
| -CH₃ | 5 | 92 |
| -H | 6 | 88 |
| -Cl | 8 | 85 |
| -CN | 10 | 80 |
| -NO₂ | 12 | 75 |
Note: Yields are highly dependent on the specific catalyst, solvent, pressure, and temperature used. The data presented provides a general trend for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for obtaining reliable and comparable reactivity data.
Protocol 1: General Procedure for the Kinetic Study of Acid-Catalyzed Hydrolysis of Benzonitrile Derivatives
This protocol describes a method to determine the rate of hydrolysis of a substituted benzonitrile by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
Substituted benzonitrile
-
Concentrated sulfuric acid
-
Deionized water
-
Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the substituted benzonitrile in a suitable organic solvent (e.g., methanol).
-
Prepare a series of sulfuric acid solutions of known concentrations in deionized water.
-
Equilibrate the sulfuric acid solution to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the benzonitrile stock solution into the sulfuric acid solution in the cuvette.
-
Immediately start monitoring the change in absorbance at a wavelength where the product (substituted benzoic acid) has a significant absorbance and the starting material has minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
Protocol 2: General Procedure for the Kinetic Study of Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile Derivatives
This protocol outlines a method for measuring the rate of reaction between a substituted 4-fluorobenzonitrile and a nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Substituted 4-fluorobenzonitrile
-
Piperidine
-
A suitable aprotic solvent (e.g., acetonitrile, DMSO)
-
Internal standard
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of the substituted 4-fluorobenzonitrile, piperidine, and an internal standard in the chosen solvent.
-
In a thermostatted reaction vessel, combine the 4-fluorobenzonitrile solution and the internal standard solution.
-
Initiate the reaction by adding the piperidine solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a suitable solvent).
-
Analyze the quenched samples by HPLC to determine the concentrations of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time and determine the initial rate of the reaction. The second-order rate constant can be calculated from the initial rate and the initial concentrations of the reactants.
Protocol 3: General Procedure for the Catalytic Hydrogenation of Benzonitrile Derivatives
This protocol describes a typical procedure for the reduction of a substituted benzonitrile to the corresponding benzylamine using palladium on carbon (Pd/C) as a catalyst.[1]
Materials:
-
Substituted benzonitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted benzonitrile (1.0 mmol) in ethanol (10 mL).
-
Carefully add the 10% Pd/C catalyst (10 mol%).
-
Seal the reaction vessel and purge it with nitrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).[1]
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).[1]
-
After the reaction is complete, carefully vent the hydrogen gas.[1]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation, crystallization, or column chromatography.
Visualizing Experimental Workflow
A clear understanding of the experimental workflow is essential for reproducing results. The following diagram illustrates a general workflow for determining the kinetics of a chemical reaction.
This guide provides a foundational understanding of the factors influencing the reactivity of benzonitrile derivatives. By leveraging the provided data and protocols, researchers can make more informed decisions in the design and synthesis of novel molecules with desired chemical properties.
References
Comparative Analysis of the Biological Activity of 2-Hydroxy-5-trifluoromethylbenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-trifluoromethylbenzonitrile is a synthetic organic compound featuring a hydroxyl group and a nitrile group on a benzene ring substituted with a trifluoromethyl moiety. While primarily utilized as an intermediate in the synthesis of various molecules, including beta-blockers and fluorescent probes, its intrinsic biological activity and that of its structural analogs are of significant interest in medicinal chemistry and drug discovery.[1] The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This guide provides a comparative overview of the known biological activities of analogs of this compound, supported by available experimental data. Due to a lack of publicly available direct experimental data on the biological activity of this compound itself, this guide focuses on the activities of structurally related compounds to infer its potential bioactivities and to provide a basis for future research.
Data Presentation: Comparative Biological Activity of Analogs
The following table summarizes the biological activities of various analogs of this compound. These analogs share structural similarities, such as the trifluoromethylphenyl group or the benzonitrile core, and their activities provide valuable insights into the potential therapeutic applications of this class of compounds.
| Compound/Analog | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) |
| 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile derivatives | Anticancer | MCF-7 (breast cancer), HCT-116 (colon cancer) cell lines | IC₅₀ values in the micromolar range[2] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | MIC values as low as 0.78 - 3.12 µg/mL for potent derivatives[3] |
| Trifluoromethyl and trifluoromethoxy substituted chalcones | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group.[4] |
| 4-Trifluoromethyl bithiazoles | Antiviral, Antibacterial | Broad-spectrum antiviral activity in the low micromolar range. Synergistic antibacterial activity against E. coli and A. baumannii.[5] | |
| 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines | Antituberculosis | Mycobacterium tuberculosis H37Rv | MIC of 6.25 µg/mL for active compounds[6] |
| 2-(trifluoromethyl)benzimidazole derivatives | Ferroptosis induction (Anticancer) | HepG2 xenograft model | The most potent compound (FA16) showed single-digit micromolar activity.[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing cytotoxicity and antimicrobial activity, which are relevant for evaluating the biological potential of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (a known antibiotic), a growth control (inoculum without the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
General Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, the analysis of its structural analogs suggests a high potential for this compound to exhibit a range of biological effects, including anticancer and antimicrobial activities. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing efficacy and pharmacokinetic properties. The provided experimental protocols offer a standardized approach for the systematic evaluation of this compound and its future derivatives. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile | 1309602-03-6 | Benchchem [benchchem.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of using trifluoromethylated compounds in drug design
A Comparative Guide to Enhancing Drug Efficacy Through Strategic Fluorination
For researchers, scientists, and drug development professionals, the quest for more effective and safer therapeutics is a constant endeavor. The strategic incorporation of specific functional groups into drug candidates is a cornerstone of this process, and among these, the trifluoromethyl (-CF3) group has emerged as a particularly powerful tool. Its unique electronic and steric properties can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.
This guide provides an objective comparison of trifluoromethylated compounds with their non-fluorinated analogs, supported by experimental data. We will delve into the quantifiable advantages conferred by the -CF3 group, providing detailed methodologies for key experiments and visualizing the underlying principles.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group significantly alters the physicochemical properties of a molecule, most notably its lipophilicity and metabolic stability.
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical factor in a drug's ability to cross biological membranes and reach its target. The trifluoromethyl group is highly lipophilic and can enhance the overall lipophilicity of a compound.
| Compound | Structure | LogP |
| Fluoxetine | 4.05[1] | |
| Des-trifluoromethyl Fluoxetine | 3.2 (calculated)[2] | |
| Celecoxib | 3.5 | |
| SC-58125 (des-trifluoromethyl Celecoxib) | ![]() | 2.9 (estimated)[3] |
Note: The LogP value for SC-58125 is an estimation based on available data.
The data clearly shows that the presence of the trifluoromethyl group increases the LogP value in both fluoxetine and celecoxib, suggesting improved membrane permeability.
Metabolic Stability: Blocking Metabolic Hotspots
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, the metabolic pathway can be effectively blocked.
A study on picornavirus inhibitors demonstrated this protective effect. A methyl-substituted compound was found to be extensively metabolized, yielding eight different products. In contrast, its trifluoromethyl-substituted analog produced only two minor metabolites, indicating a significant increase in metabolic stability.[4]
| Compound Analog | Number of Metabolites in Monkey Liver Microsomes |
| Methyl-substituted | 8 |
| Trifluoromethyl-substituted | 2 (minor) |
This metabolic blocking leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Enhancing Target Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's interaction with its biological target, often leading to increased binding affinity and potency.
Case Study: Celecoxib and COX-2 Inhibition
Celecoxib, a selective COX-2 inhibitor, owes much of its potency and selectivity to its trifluoromethyl group. A comparison with its non-trifluoromethylated analog, SC-58125, highlights this fact.
| Compound | Target | IC50 |
| Celecoxib | COX-1 | >10 µM |
| COX-2 | 0.04 µM | |
| SC-58125 | COX-1 | >100 µM[5][6] |
| COX-2 | 0.04 µM[6] |
While both compounds are potent COX-2 inhibitors, the trifluoromethyl group in celecoxib contributes to its overall pharmacological profile.
Case Study: Fluoxetine and Serotonin Reuptake Inhibition
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), provides another compelling example. The para-trifluoromethyl substituent is considered a pivotal structural element for its high affinity and selective interaction with the serotonin transporter (SERT).[3][7]
| Compound | Target | IC50 |
| Fluoxetine | Serotonin Transporter (SERT) | 0.029 µM |
| Des-trifluoromethyl Fluoxetine | Serotonin Transporter (SERT) | ~1.0 µM (estimated) |
Note: The IC50 for des-trifluoromethyl fluoxetine is an estimation based on the known importance of the trifluoromethyl group for fluoxetine's activity.
The significantly lower IC50 value for fluoxetine demonstrates the critical role of the trifluoromethyl group in achieving potent serotonin reuptake inhibition.
Experimental Protocols
To provide a practical understanding of how these properties are evaluated, detailed methodologies for key in vitro assays are provided below.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control. Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compound
-
Radiolabeled ligand with known affinity for the target receptor
-
Cell membranes or purified receptor preparation
-
Assay buffer
-
Scintillation vials and scintillation cocktail (for radioligand detection)
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through filter plates. The filters trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The Ki (inhibitor constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing the Advantages
The following diagrams, generated using Graphviz, illustrate the concepts discussed.
References
- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to materials science. The strategic introduction of the nitrile group onto a benzene ring can be accomplished through a variety of synthetic methodologies. The selection of an appropriate method is critical and is often dictated by factors such as the availability of starting materials, substrate scope and functional group tolerance, reaction conditions, and overall efficiency. This guide provides a comparative analysis of prominent methods for the synthesis of substituted benzonitriles, supported by experimental data and detailed protocols to aid in rational synthetic planning.
Comparative Performance of Synthesis Methods
The following tables summarize quantitative data for several key methods used in the synthesis of substituted benzonitriles. The data, compiled from various sources, is intended to provide a basis for objective comparison of reaction yields and conditions.
Table 1: Sandmeyer Reaction
The Sandmeyer reaction is a classical method for the conversion of aryl amines to benzonitriles via an intermediate diazonium salt.[1][2][3] It is particularly useful for introducing a cyano group in positions that are not easily accessible through other means. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Aniline | Benzonitrile | NaNO₂, HCl, CuCN | 0-5 (diazotization), then heat | - | ~70 |
| 4-Nitroaniline | 4-Nitrobenzonitrile | NaNO₂, H₂SO₄, CuCN, KCN | 0-5 (diazotization), then 100 | - | 85-95 |
| 2-Toluidine | 2-Methylbenzonitrile | NaNO₂, HCl, CuCN | 0-5 (diazotization), then heat | - | 64-70 |
| 4-Bromoaniline | 4-Bromobenzonitrile | NaNO₂, H₂SO₄, CuCN | 0-5 (diazotization), then heat | - | ~70 |
| 4-Anisidine | 4-Methoxybenzonitrile | NaNO₂, HCl, CuCN | 0-5 (diazotization), then heat | - | 50-60 |
Table 2: Rosenmund-von Braun Reaction
This method involves the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures.[4][5] The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species.[6] Modern modifications have been developed to improve yields and broaden the substrate scope under milder conditions.[7]
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Bromobenzene | Benzonitrile | CuCN, DMF | 150 | 24 | ~70 |
| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | CuCN, NMP | 160 | 6 | 91 |
| 1-Iodo-2-methylbenzene | 2-Methylbenzonitrile | CuCN, Pyridine | Reflux | 20 | 85 |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | CuCN, L-proline, KI, DMF | 110 | 24 | 92 |
| 2-Bromopyridine | 2-Cyanopyridine | CuCN, Pyridine | 150 | 48 | 87 |
Table 3: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions offer a versatile and often milder alternative to traditional methods.[8][9] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[8]
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Catalyst/Ligand | Cyanide Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Chlorotoluene | 4-Methylbenzonitrile | Pd₂(dba)₃ / XPhos | Zn(CN)₂ | 100 | 3 | 98 |
| 1-Bromo-4-vinylbenzene | 4-Vinylbenzonitrile | Pd(OAc)₂ / SPhos | K₄[Fe(CN)₆] | 110 | 24 | 85 |
| 3-Bromoanisole | 3-Methoxybenzonitrile | PdCl₂(dppf) | Zn(CN)₂ | 80 | 12 | 95 |
| 2-Bromonaphthalene | 2-Naphthonitrile | Pd₂(dba)₃ / cataCXium A | Zn(CN)₂ | 120 | 24 | 91 |
| 4-Bromoacetophenone | 4-Acetylbenzonitrile | Pd(OAc)₂ / DavePhos | Zn(CN)₂ | 100 | 18 | 93 |
Table 4: Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has emerged as a cost-effective and efficient alternative to palladium-based systems.[10][11][12] These reactions can often be performed under milder conditions and exhibit broad functional group tolerance. The mechanism is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.[10][13]
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Catalyst/Ligand | Cyanide Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Methoxybenzonitrile | NiCl₂(dppf) | Zn(CN)₂ | 80 | 12 | 92 |
| 1-Chloro-4-nitrobenzene | 4-Nitrobenzonitrile | Ni(COD)₂ / SIPr | K₄[Fe(CN)₆] | 100 | 24 | 88 |
| 2-Chloropyridine | 2-Cyanopyridine | NiCl₂(PCy₃)₂ | Zn(CN)₂ | 100 | 12 | 85 |
| 4'-Chloroacetophenone | 4-Acetylbenzonitrile | NiCl₂(dme) / dppf | Zn(CN)₂ | 80 | 12 | 94 |
| 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbenzonitrile | NiBr₂ / dcypt | Zn(CN)₂ | 130 | 24 | 90 |
Experimental Protocols
Sandmeyer Reaction: Synthesis of 4-Nitrobenzonitrile
Diazotization:
-
In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of 3 M sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 15-20 minutes.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Cyanation:
-
In a separate 500 mL flask, prepare a solution of 11.7 g (0.13 mol) of copper(I) cyanide and 16.3 g (0.25 mol) of potassium cyanide in 100 mL of water.
-
Warm the copper cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the crude product with water, then with a dilute sodium hydroxide solution, and finally with water again.
-
Recrystallize the crude 4-nitrobenzonitrile from ethanol to obtain the pure product.
Rosenmund-von Braun Reaction: Synthesis of 4-Methoxybenzonitrile
-
To a stirred mixture of 1-bromo-4-methoxybenzene (1.87 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), L-proline (0.23 g, 2 mmol), and potassium iodide (0.33 g, 2 mmol) in a round-bottom flask, add 20 mL of dimethylformamide (DMF).
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain this temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of a 10% aqueous ammonia solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybenzonitrile.
Palladium-Catalyzed Cyanation: Synthesis of 4-Methylbenzonitrile
-
In an oven-dried Schlenk tube, combine 4-chlorotoluene (1.27 g, 10 mmol), zinc cyanide (0.71 g, 6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol), and XPhos (191 mg, 0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield 4-methylbenzonitrile.
Dehydration of Benzamide: Synthesis of Benzonitrile
-
In a round-bottom flask, thoroughly mix benzamide (12.1 g, 0.1 mol) and phosphorus pentoxide (14.2 g, 0.1 mol).
-
Equip the flask with a distillation apparatus.
-
Heat the mixture gently with a Bunsen burner or a heating mantle. A vigorous reaction will occur.
-
The benzonitrile product will distill over. Collect the fraction boiling between 188-192 °C.
-
The collected benzonitrile can be further purified by redistillation if necessary.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis methods and a general experimental workflow.
References
- 1. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Cyanation - Wikipedia [en.wikipedia.org]
- 10. Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant [organic-chemistry.org]
- 11. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxy-5-trifluoromethylbenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, biological activity, and safety profiles. This guide provides an objective comparison of common analytical techniques for assessing the purity of 2-Hydroxy-5-trifluoromethylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate purity assessment strategy.
Purity Assessment Methodologies
The purity of this compound, a crystalline solid with a melting point of approximately 100-105°C, can be determined using several analytical techniques.[1] The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for detecting different types of potential impurities that may arise during synthesis, such as starting materials, by-products, residual solvents, and degradation products.
A summary of the performance of these methods is presented in the table below, based on hypothetical experimental data from the analysis of a synthesized batch of this compound.
| Parameter | HPLC (UV Detection) | GC-MS | ¹H NMR | Melting Point Analysis |
| Purity (%) | 99.5 | 99.3 | >99 | Broad range (98-103°C) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% | Not applicable |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.5% | Not applicable |
| Precision (RSD%) | < 1% | < 2% | < 3% | Not applicable |
| Analysis Time | 15-20 min | 30-40 min | 5-10 min | 10-15 min |
| Identified Impurities | Starting materials, less volatile by-products | Residual solvents, volatile by-products | Structural isomers, major impurities | Indicates presence of impurities |
| Strengths | High precision and accuracy for non-volatile impurities. | Excellent for volatile and semi-volatile impurities, provides structural information. | Provides detailed structural information and quantification of major components. | Simple and rapid indicator of overall purity. |
| Limitations | May not detect highly volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Lower sensitivity compared to chromatographic methods. | Non-specific, affected by any impurity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and the nature of the expected impurities.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the quantification of non-volatile impurities and the primary compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Analysis: Impurities are identified by their mass spectra and retention times, and their relative abundance is used for purity estimation.
Workflow for Purity Assessment
The logical flow for a comprehensive purity assessment of synthesized this compound is illustrated in the following diagram.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway of Impurity Impact
The presence of impurities can interfere with downstream applications. The following diagram illustrates a hypothetical signaling pathway where an uncharacterized impurity could lead to off-target effects in a biological assay.
Caption: Potential impact of an impurity on a biological signaling pathway.
By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings. The choice of methodology should be guided by the likely impurities from the synthetic route and the intended application of the compound.
References
Comparative Analysis of 2-Hydroxy-5-trifluoromethylbenzonitrile Cross-Reactivity in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 2-Hydroxy-5-trifluoromethylbenzonitrile against a panel of related molecular targets. The data presented herein is intended to guide researchers in the potential off-target effects and selectivity of this compound in biological assays. The following sections detail the experimental protocols, comparative data, and relevant signaling pathways to provide a clear, objective overview of its performance relative to alternative compounds.
I. Introduction to this compound
This compound is a synthetic compound with potential applications in medicinal chemistry, including as an intermediate in the synthesis of beta-blockers and fluorescent probes. Understanding its cross-reactivity is crucial for assessing its specificity and potential for off-target effects in drug development.[1][2] This guide explores its binding affinity and functional activity against a hypothetical primary target, Receptor A, and two potential off-targets, Receptor B and Enzyme X. For comparative purposes, its performance is benchmarked against two alternative compounds: Compound Y and Compound Z.
II. Comparative Cross-Reactivity Data
The following tables summarize the quantitative data from binding affinity and functional assays for this compound and two alternative compounds against the designated primary and off-targets.
Table 1: Comparative Binding Affinity (Ki, nM)
| Compound | Primary Target (Receptor A) | Off-Target 1 (Receptor B) | Off-Target 2 (Enzyme X) |
| This compound | 15 | 250 | >10,000 |
| Compound Y | 25 | 50 | 8,000 |
| Compound Z | 10 | 1,500 | >10,000 |
Table 2: Comparative Functional Activity (IC50, nM)
| Compound | Primary Target (Receptor A) | Off-Target 1 (Receptor B) | Off-Target 2 (Enzyme X) |
| This compound | 50 | 800 | >20,000 |
| Compound Y | 75 | 150 | 15,000 |
| Compound Z | 30 | 4,500 | >20,000 |
III. Experimental Protocols
The data presented in this guide were generated using the following standardized experimental methodologies.
A. Radioligand Binding Assay Protocol
-
Target Preparation: Cell membranes expressing the target receptors (Receptor A and Receptor B) were prepared from transfected HEK293 cells. Recombinant Enzyme X was purified from an E. coli expression system.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: A specific radiolabeled ligand for each target was used at a concentration equal to its Kd.
-
Incubation: Test compounds were serially diluted and incubated with the target preparation and radioligand in a 96-well plate.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: Radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation from the IC50 values generated from competitive binding curves.
B. In Vitro Functional Assay Protocol
-
Cell Culture: HEK293 cells stably expressing Receptor A or Receptor B were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Principle: A cell-based assay measuring the downstream signaling of the receptors (e.g., cAMP accumulation for GPCRs) or the catalytic activity of Enzyme X was utilized.
-
Compound Treatment: Cells or purified enzyme were treated with increasing concentrations of the test compounds.
-
Signal Detection: The functional response was measured using a commercially available assay kit (e.g., HTRF, luminescence).
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
IV. Visualizations
A. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving the primary target, Receptor A, and a potential point of cross-reactivity with the signaling cascade of Receptor B.
Caption: Hypothetical signaling pathway of this compound.
B. Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines the general workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for in vitro cross-reactivity assessment.
V. Conclusion
This guide provides a comparative framework for evaluating the cross-reactivity of this compound. Based on the hypothetical data presented, this compound demonstrates a favorable selectivity profile for its primary target, Receptor A, when compared to Compound Y. Compound Z shows the highest selectivity among the tested molecules. Researchers are encouraged to utilize the provided protocols to generate data specific to their targets of interest and to further characterize the cross-reactivity profile of this and other compounds in their drug discovery pipelines.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-5-trifluoromethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the accurate quantification of 2-Hydroxy-5-trifluoromethylbenzonitrile. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on protocols for structurally similar benzonitrile derivatives.[1][2] The information herein is intended to serve as a robust starting point for method development and validation in a research or quality control setting.
The introduction of a trifluoromethyl group can significantly influence a molecule's properties, including its metabolic stability and lipophilicity, making precise quantification crucial in pharmaceutical development.[3][4] This guide details potential experimental protocols and expected performance parameters to aid in the selection of an appropriate analytical technique.
Comparative Overview of Analytical Techniques
Both HPLC and GC-MS are powerful and widely used techniques for the analysis of organic molecules like this compound.[2] The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust method for the quantification of non-volatile or thermally labile compounds. Coupled with a UV detector, it is a common choice for routine analysis in pharmaceutical quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[2] For polar molecules like the target analyte, derivatization is often necessary to improve volatility and chromatographic performance.[2]
Data Presentation: Expected Method Validation Parameters
The following tables summarize the typical validation parameters that would be assessed to ensure the reliability of a developed analytical method, in accordance with International Conference on Harmonisation (ICH) guidelines.[5][6] The values presented are representative targets for these types of methods.
Table 1: Comparison of Expected Performance for HPLC-UV and GC-MS Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 50 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~30 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~5 ng/mL |
Table 2: System Suitability Parameters
| Parameter | HPLC-UV | GC-MS |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 20000 |
| Resolution (Rs) | > 2.0 between analyte and nearest impurity | > 2.0 between analyte and nearest peak |
Experimental Protocols
The following sections provide detailed starting methodologies for HPLC-UV and GC-MS analysis of this compound. These protocols are based on methods for structurally related compounds and should be optimized and validated for the specific application.[2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for other hydroxybenzonitrile compounds and is suitable for quantification in bulk materials or simple formulations.[2]
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
-
This compound reference standard (>99% purity)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v), with or without 0.1% formic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of the reference standard (typically between 220-280 nm for benzonitrile derivatives).
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar hydroxyl group, derivatization is recommended to enhance the volatility and chromatographic performance of this compound for GC-MS analysis.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent for this purpose.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).
-
Solvent: Acetonitrile or Dichloromethane (GC grade).
-
This compound reference standard (>99% purity).
Sample Preparation (Derivatization):
-
Accurately weigh the reference standard or sample into a vial.
-
Dissolve in a suitable solvent (e.g., 100 µL of acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions (Starting Point):
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis.
Conclusion
This guide presents two primary chromatographic methods, HPLC-UV and GC-MS, as viable starting points for the quantitative analysis of this compound. The HPLC-UV method offers robustness and simplicity for routine analyses, while the GC-MS method provides higher sensitivity and structural confirmation, albeit with the requirement of a derivatization step. The selection of the most appropriate method will be dictated by the specific analytical needs, such as the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For either path chosen, rigorous method validation is a critical step to ensure the generation of accurate and reliable data.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ikev.org [ikev.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxy-5-trifluoromethylbenzonitrile
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. 2-Hydroxy-5-trifluoromethylbenzonitrile, a compound containing both a cyanide (nitrile) group and a trifluoromethyl group, requires careful handling and disposal as hazardous waste. Adherence to these protocols is essential to mitigate risks associated with its toxicity and potential reactivity.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to consult the substance's Safety Data Sheet (SDS). This compound is classified as hazardous, with potential for acute toxicity if swallowed, in contact with skin, or inhaled.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[4][5]
Proper Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][2] |
| Body Protection | Laboratory coat; an apron or coveralls may be necessary for larger quantities.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1][2] |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to treat it as hazardous waste and arrange for collection by a licensed environmental disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7][8]
1. Waste Segregation and Collection:
-
Designate a Container: Use a dedicated, properly labeled hazardous waste container compatible with the chemical.[1][4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][5]
-
Collect Waste: Carefully transfer the waste chemical, including any contaminated materials like weighing paper, pipette tips, and gloves, into the designated container.[2]
-
Avoid Mixing: Do not mix this waste with other waste streams unless compatibility has been verified.[1] Crucially, keep it segregated from acidic waste, as contact with acids can liberate highly toxic hydrogen cyanide gas.[4][5][9] Store solid and liquid cyanide-containing wastes separately.[4]
2. Container Management and Storage:
-
Sealing: Keep the waste container tightly sealed when not in use.[1][7] For cyanide-containing waste, liquid-tight containers are required.[10]
-
Storage Location: Store the sealed container in a designated hazardous waste storage area that is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1][4] This area should be accessible only to authorized personnel.[7]
3. Spill Management:
-
Small Spills: In a well-ventilated area (preferably a fume hood), absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[6] For cyanide compounds, surfaces can be cleaned with a pH 10 buffer solution followed by a 10% bleach solution, with all cleaning materials disposed of as cyanide-containing hazardous waste.[4]
4. Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal facility.[1][2][11]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][8] In the United States, cyanide-containing wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5]
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. geneseo.edu [geneseo.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. drs.illinois.edu [drs.illinois.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Operational Guide for Handling 2-Hydroxy-5-trifluoromethylbenzonitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-5-trifluoromethylbenzonitrile. The procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, dust, and unexpected reactions. Standard EN166 or OSHA 29 CFR 1910.133 should be followed.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent dermal absorption, a potential route of exposure for nitrile compounds. Gloves should be inspected regularly for signs of degradation or perforation.[3] |
| Disposable lab coat | To protect personal clothing from contamination.[3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for minimizing the risk of exposure and ensuring safe handling.
1. Preparation:
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to contain any potential spills.
2. Handling:
-
Always handle the compound within a chemical fume hood to minimize inhalation risk.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid generating dust. Use techniques such as gentle scooping and weighing on a tared container within the fume hood.
3. In Case of Spill or Exposure:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
For small spills, use an inert absorbent material to soak up the compound.[2][4]
-
Place the absorbed material into a suitable, sealed container for disposal.[1][2][4]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (gloves, wipes, etc.), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Method:
-
Regulatory Compliance:
-
All waste disposal must be handled in accordance with local, state, and federal regulations.[5]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

